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Foundational

The Biological Targets of 4-Phenylcyclohexanecarboxamide: A Technical Guide to D3R Selectivity and SMO Inhibition

Executive Summary In advanced medicinal chemistry, the 4-phenylcyclohexanecarboxamide moiety is not a standalone marketed drug, but rather a highly privileged, shape-specific pharmacophore. When grafted onto appropriate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, the 4-phenylcyclohexanecarboxamide moiety is not a standalone marketed drug, but rather a highly privileged, shape-specific pharmacophore. When grafted onto appropriate molecular scaffolds, this structural motif acts as a critical binding determinant for two distinct and highly sought-after biological targets:

  • The Dopamine D3 Receptor (D3R): Utilized in neuropsychiatric and anti-addiction drug development to achieve massive selectivity over the highly homologous D2 Receptor.

  • The Smoothened (SMO) Receptor: Utilized in targeted oncology to inhibit the Hedgehog (Hh) signaling pathway, preventing the proliferation of malignancies such as basal cell carcinoma and medulloblastoma.

This whitepaper dissects the structural biology, mechanistic causality, and self-validating experimental protocols required to evaluate 4-phenylcyclohexanecarboxamide derivatives across both the neuropharmacological and oncological axes.

Target Axis I: The Dopamine D3 Receptor (D3R)

Mechanistic Rationale & Structural Causality

Dysregulation of dopaminergic signaling is a hallmark of schizophrenia, Parkinson's disease, and substance addiction. While classical antipsychotics broadly antagonize D2-like receptors, the off-target blockade of the Dopamine D2 Receptor (D2R) induces severe extrapyramidal side effects. Consequently, selectively targeting the D3R is a primary therapeutic goal. However, achieving this is notoriously difficult due to the high sequence homology between the D3R and D2R binding pockets[1].

The incorporation of a 4-phenylcyclohexanecarboxamide tail into arylpiperazine scaffolds has yielded compounds with single-digit nanomolar affinity for D3R and >150-fold selectivity over D2R .

The Causality of Selectivity: Molecular docking and mutagenesis studies reveal that the phenyl ring of the 4-phenylcyclohexanecarboxamide group engages in optimal aromatic–aromatic ( π−π ) interactions with the Tyr365 side chain in D3R (which corresponds to Tyr379 in D2R). The profound selectivity is driven by a nonconservative amino acid difference in the interhelical region of Transmembrane (TM) domains 6 and 7: Thr368 in D3R versus the bulkier Phe382 in D2R . This difference fundamentally alters interhelical packing. The cyclohexyl linker fits perfectly within the optimized D3R pocket, whereas the bulkier Phe382 in D2R forces a steric clash, destroying the binding affinity[1].

D3R_Selectivity Ligand 4-Phenylcyclohexane- carboxamide Motif D3R Dopamine D3 Receptor (Target) Ligand->D3R High Affinity (Ki < 10 nM) D2R Dopamine D2 Receptor (Off-Target) Ligand->D2R Low Affinity (>150-fold drop) D3R_TM7 TM7: Tyr365 Optimal Pi-Pi Stacking D3R->D3R_TM7 D3R_TM6 TM6: Thr368 Favorable Packing D3R->D3R_TM6 D2R_TM7 TM7: Tyr379 Weak Interaction D2R->D2R_TM7 D2R_TM6 TM6: Phe382 Steric Clash D2R->D2R_TM6

Structural logic driving >150-fold D3R selectivity via TM6/TM7 interhelical packing.

Self-Validating Experimental Protocol: D3R/D2R Radioligand Binding

To rigorously validate the target engagement of these derivatives, a competitive radioligand binding assay must be employed using a null-background system.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing cloned human D3R or D2R.

    • Causality: Using cloned receptors in a null background prevents confounding signals from endogenous, closely related GPCRs, ensuring the readout is strictly target-specific.

  • Radioligand Incubation: Incubate membranes with 0.2 nM [3H]N -methylspiperone in a binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

    • Causality: [3H]N -methylspiperone is a high-affinity D2-like antagonist. The specific ion concentrations in the buffer are critical to maintaining the GPCR in a physiologically relevant conformational state for antagonist binding.

  • Compound Displacement: Add the 4-phenylcyclohexanecarboxamide test compound in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Measure retained radioactivity via liquid scintillation counting.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Target Axis II: Smoothened (SMO) in the Hedgehog Pathway

Mechanistic Rationale & Structural Causality

The Hedgehog (Hh) signaling pathway is a master regulator of embryonic development. Aberrant activation of this pathway—primarily through mutations in the PTCH1 receptor or the SMO transmembrane protein—drives malignancies such as basal cell carcinoma[2]. SMO acts as the primary signal transducer; upon activation, it triggers the Gli family of transcription factors to translocate to the nucleus and initiate oncogenic transcription.

Derivatives containing the 4-phenylcyclohexanecarboxamide motif (e.g., N-(3-(1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-4-phenylcyclohexanecarboxamide) function as potent, direct SMO antagonists[2]. The bulky, lipophilic 4-phenylcyclohexyl group occupies the deep, narrow hydrophobic transmembrane pocket of SMO. By wedging into this pocket, the motif locks the receptor in an inactive conformation, physically preventing the structural shift required for downstream Gli activation.

Hh_Pathway Hh Hedgehog Ligand (Shh) PTCH1 PTCH1 (Receptor) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Relieves Suppression Gli Gli Transcription Factors SMO->Gli Activates Inhibitor 4-Phenylcyclohexanecarboxamide Derivative Inhibitor->SMO Direct Antagonism DNA Target Gene Transcription Gli->DNA Translocates to Nucleus

Hedgehog signaling cascade and the direct antagonistic role of SMO inhibitors.

Self-Validating Experimental Protocol: Gli-Luciferase & ALP Dual-Readout Assay

To ensure that the observed SMO inhibition is pathway-specific and not an artifact of generalized compound cytotoxicity, a dual-readout phenotypic assay is utilized.

  • Cell Culture: Seed C3H10T1/2 cells in 96-well plates.

    • Causality: C3H10T1/2 are pluripotent mesenchymal mouse embryonic cells. They naturally differentiate into osteoblasts only upon Hh pathway activation, providing a downstream phenotypic marker (Alkaline Phosphatase, ALP) to corroborate the upstream transcriptional data.

  • Transfection: Stably transfect cells with a Gli-Luciferase reporter plasmid.

  • Stimulation & Treatment: Treat the cells with recombinant Sonic Hedgehog (Shh) ligand to activate the pathway, simultaneously introducing the 4-phenylcyclohexanecarboxamide inhibitor in a dose-dependent manner.

  • Primary Readout (Transcriptional): After 48 hours, lyse the cells and add luciferin substrate. Measure luminescence to quantify Gli-mediated transcription.

  • Secondary Readout (Phenotypic): In a parallel plate, lyse cells and add p-nitrophenyl phosphate (pNPP). Measure the colorimetric shift at 405 nm to quantify intracellular ALP activity.

    • Causality: A concurrent drop in both Luciferase and ALP—without a drop in overall cell viability (measured via parallel CellTiter-Glo assay)—definitively validates SMO-specific antagonism rather than false-positive cytotoxicity.

Assay_Workflow Step1 1. Cell Culture C3H10T1/2 Cells Step2 2. Transfection Gli-Luciferase Step1->Step2 Step3 3. Stimulation Add Shh Ligand Step2->Step3 Step4 4. Treatment Add Inhibitor Step3->Step4 Step5 5. Readout Luminescence & ALP Step4->Step5

High-throughput screening workflow for validating SMO inhibitors in C3H10T1/2 cells.

Quantitative Data Synthesis

The highly lipophilic nature of the 4-phenylcyclohexanecarboxamide group allows it to act as an anchor in deep transmembrane pockets. The table below summarizes the typical pharmacological profiling data for derivatives optimized for either the D3R or SMO targets.

Compound Class / ScaffoldPrimary TargetOff-TargetTarget Affinity/ActivityOff-Target AffinitySelectivity Ratio
Arylpiperazine Derivative (e.g., Cmpd 39)Dopamine D3RDopamine D2R Ki​<10 nM Ki​>1500 nM> 150-fold (D3R/D2R)
Heteroarylarylcarboxamide (e.g., Cmpd 44)Smoothened (SMO)Cytotoxicity IC50​<50 nM (Gli-Luc) CC50​>10μM High Therapeutic Index

Conclusion

The 4-phenylcyclohexanecarboxamide structural motif exemplifies the power of targeted lipophilic extensions in rational drug design. By exploiting subtle differences in transmembrane pocket topologies—such as the TM6/TM7 interhelical packing in the Dopamine D3 Receptor or the deep hydrophobic core of the Smoothened receptor—this pharmacophore enables the development of highly selective, potent therapies for complex neuropsychiatric and oncological indications.

References

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N-(3-Heteroarylaryl)-4-Arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors and Use Thereof (WO2014012511A1)
  • Title: Urea and amide derivatives of aminoalkylpiperazines and use thereof (WO2014059265A1)
Exploratory

4-Phenylcyclohexanecarboxamide: Physicochemical Properties, Exact Mass, and Synthetic Methodologies in Drug Discovery

Executive Summary 4-Phenylcyclohexanecarboxamide is a critical structural motif utilized in the rational design of highly selective neuroreceptor ligands and metabolic enzyme inhibitors. Serving as a lipophilic tail grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenylcyclohexanecarboxamide is a critical structural motif utilized in the rational design of highly selective neuroreceptor ligands and metabolic enzyme inhibitors. Serving as a lipophilic tail group, this moiety significantly influences the pharmacokinetic profile and receptor subtype selectivity of pharmaceutical candidates. This technical guide provides an in-depth analysis of its physicochemical properties, exact mass determination, mechanistic role in receptor binding, and optimized synthetic protocols.

Structural and Physicochemical Profiling

The physicochemical parameters of a pharmacophore dictate its solubility, permeability, and target engagement. 4-Phenylcyclohexanecarboxamide consists of a non-planar cyclohexane ring that acts as a flexible spacer between a hydrogen-bonding carboxamide group and a lipophilic phenyl ring.

Table 1: Physicochemical Properties of 4-Phenylcyclohexanecarboxamide

PropertyValue
Chemical Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Monoisotopic Exact Mass 203.131014 Da
Hydrogen Bond Donors 1 (Amide -NH₂ or -NHR)
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 43.1 Ų

Exact Mass Validation: In high-resolution mass spectrometry (HRMS), exact mass is paramount for confirming structural identity and isotopic distribution. The monoisotopic exact mass of C₁₃H₁₇NO is calculated by summing the exact masses of its constituent most abundant isotopes:

  • Carbon (13 × 12.000000) = 156.000000

  • Hydrogen (17 × 1.007825) = 17.133025

  • Nitrogen (1 × 14.003074) = 14.003074

  • Oxygen (1 × 15.994915) = 15.994915

  • Total Exact Mass = 203.131014 Da

During electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry, the protonated molecular ion [M+H]+ is typically observed at m/z 204.1388 .

Mechanistic Role in Receptor Binding (D3R vs. D2R Selectivity)

A primary challenge in neuropharmacology is achieving selectivity between highly homologous receptors, such as the Dopamine D3 (D3R) and D2 (D2R) receptors. The incorporation of the 4-phenylcyclohexanecarboxamide group into piperazine-based ligands has been shown to yield single-digit nanomolar affinity at D3R while markedly diminishing D2R affinity, resulting in >150-fold selectivity [[1]]([Link]).

Causality of Selectivity: Molecular docking studies reveal that the non-planar cyclohexane ring projects the terminal phenyl group into a specific hydrophobic pocket. In the D3R, this allows for highly favorable aromatic–aromatic ( π−π ) interactions with the Tyr365 side chain . Conversely, the corresponding residue in D2R is Tyr379, which, due to subtle conformational differences in the binding pocket, results in suboptimal interactions or steric clashes, thereby driving the observed selectivity .

ReceptorBinding Ligand 4-Phenylcyclohexanecarboxamide Derivative Tyr365 Tyr365 (D3R) Pi-Pi Stacking Ligand->Tyr365 Aromatic Interaction Tyr379 Tyr379 (D2R) Suboptimal Interaction Ligand->Tyr379 Steric Clash / Weak D3R Dopamine D3 Receptor (High Affinity) D2R Dopamine D2 Receptor (Low Affinity) Tyr365->D3R >150-fold Selectivity Tyr379->D2R Diminished Affinity

Fig 1: Logical flow of 4-phenylcyclohexanecarboxamide conferring D3R over D2R selectivity.

Synthetic Methodologies and Experimental Protocols

The synthesis of 4-phenylcyclohexanecarboxamide derivatives requires an efficient amidation strategy. The use of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) is particularly favored because it efficiently activates sterically hindered secondary carboxylic acids (like the cyclohexane ring) while minimizing epimerization [[2]]().

Step-by-Step Methodology: BOP-Cl Mediated Amidation This protocol is designed as a self-validating system; the consumption of the carboxylic acid can be directly tracked via Thin Layer Chromatography (TLC), and the product's identity is subsequently confirmed via HRMS and NMR [[2]]().

  • Activation of the Carboxylic Acid: Dissolve 1.0 mmol of 4-phenylcyclohexanecarboxylic acid in 10 mL of anhydrous dichloromethane (DCM).

    • Scientific Rationale: Anhydrous DCM is utilized to prevent the premature hydrolysis of the highly reactive phosphinic ester intermediate back to the starting acid.

  • Coupling Reagent Addition: Add 1.0 mmol of BOP-Cl to the solution.

    • Scientific Rationale: BOP-Cl forms a mixed anhydride-like intermediate that is highly susceptible to nucleophilic attack, overcoming the steric bulk of the cyclohexane ring.

  • Base and Amine Introduction: Sequentially add 3.0 mmol of triethylamine (Et₃N) and 1.0 mmol of the target primary or secondary amine (e.g., an aminoalkylpiperazine).

    • Scientific Rationale: Et₃N acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the activation step, maintaining the amine in its nucleophilic, unprotonated state.

  • Reaction Propagation: Stir the reaction mixture at room temperature (20–25 °C) for 4 hours . Monitor via TLC (using a suitable eluent, e.g., Hexane/EtOAc) to confirm the disappearance of the starting acid.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel (230-400 mesh) using an EtOAc–MeOH (80:20) solvent system .

    • Scientific Rationale: This specific polarity gradient effectively separates the highly polar amide product from the water-soluble BOP-Cl byproducts and unreacted amines.

Synthesis Acid 4-Phenylcyclohexanecarboxylic Acid (1.0 mmol) Coupling BOP-Cl (1.0 mmol) Et3N (3.0 mmol) DCM, RT, 4h Acid->Coupling Product 4-Phenylcyclohexanecarboxamide Derivative Coupling->Product Amide Bond Formation Amine Amine Component (e.g., Piperazine derivative) Amine->Coupling Purification Silica Gel Chromatography (EtOAc-MeOH 80:20) Product->Purification Crude Extract

Fig 2: BOP-Cl mediated synthetic workflow for 4-phenylcyclohexanecarboxamide derivatives.

Analytical Characterization

To ensure trustworthiness and scientific integrity, synthesized batches must undergo rigorous analytical validation:

  • Mass Spectrometry: Fast atom bombardment (FAB) or ESI-MS must yield the target monoisotopic mass. For the unsubstituted amide ( C13​H17​NO ), the [M+H]+ peak must align precisely with 204.1388 Da .

  • NMR Spectroscopy: 1H NMR should confirm the presence of the 5 aromatic protons (multiplet, ~7.1-7.3 ppm) and the distinct splitting pattern of the cyclohexane ring protons, which verifies the cis or trans stereochemistry of the 1,4-substitution.

Conclusion

The 4-phenylcyclohexanecarboxamide scaffold is a highly versatile and structurally precise moiety in medicinal chemistry. Its exact mass of 203.131014 Da serves as a fundamental benchmark for analytical validation, while its unique spatial geometry drives critical π−π interactions in neuroreceptor binding pockets. By utilizing optimized BOP-Cl coupling methodologies, researchers can efficiently synthesize complex derivatives with high yield and purity, accelerating the development of subtype-selective therapeutics.

References[1] Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Source: Journal of Medicinal Chemistry (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4136450/[2] Title: WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof. Source: Google Patents. URL: https://patents.google.com/patent/WO2014059265A1/en

Sources

Foundational

Thermodynamic Stability of 4-Phenylcyclohexanecarboxamide cis and trans Isomers: A Comprehensive Technical Guide

Executive Summary In modern drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for target selectivity and pharmacokinetic optimization. The 4-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for target selectivity and pharmacokinetic optimization. The 4-phenylcyclohexanecarboxamide moiety is a privileged scaffold, frequently utilized as a core structural element in the design of highly selective Dopamine D3 receptor antagonists and Hedgehog pathway inhibitors[1].

Understanding the thermodynamic stability of its cis and trans isomers is critical for designing scalable synthetic routes and ensuring the conformational fidelity of the final active pharmaceutical ingredient (API)[2]. This whitepaper provides an in-depth analysis of the conformational landscape of 1,4-disubstituted cyclohexanes, quantitative thermodynamic data, and field-proven experimental protocols for establishing and verifying thermodynamic equilibrium.

Conformational Landscape and Thermodynamic Principles

The relative stability of disubstituted cyclohexane isomers is primarily governed by the interplay of steric interactions within the chair conformation[3]. To predict the thermodynamic global minimum of 4-phenylcyclohexanecarboxamide, we must evaluate the energetic penalties—quantified as A-values —associated with placing substituents in the axial versus equatorial positions.

The "Conformational Lock" Effect

The A-value represents the Gibbs free energy difference ( ΔG ) between the equatorial and axial conformers of a monosubstituted cyclohexane.

  • Phenyl Group: With a massive A-value of ~2.8 to 3.0 kcal/mol, the phenyl ring acts as a "conformational lock." The energy penalty for an axial phenyl group is so severe that the molecule will almost exclusively adopt a chair conformation where the phenyl group is equatorial[3].

  • Carboxamide Group (-CONH₂): The carboxamide group has a significantly lower A-value of ~1.2 kcal/mol, meaning it is more tolerant of the axial position, though it still prefers the equatorial orientation.

trans-1,4 vs. cis-1,4 Disubstitution

Because the phenyl group dictates the ring's conformation, the stability of the cis and trans isomers depends entirely on the resulting orientation of the carboxamide group:

  • trans-Isomer (Thermodynamically Favored): In the trans-1,4 configuration, both substituents can simultaneously occupy equatorial positions (trans-e,e). This diequatorial conformation experiences minimal steric strain and no 1,3-diaxial interactions, making it the thermodynamic global minimum.

  • cis-Isomer (Kinetically Trapped): In the cis-1,4 configuration, one substituent must be axial and the other equatorial. Due to the conformational lock of the phenyl group, the molecule adopts the cis-e,a conformation (Phenyl equatorial, Amide axial). The axial carboxamide group suffers from 1,3-diaxial repulsive interactions with the axial hydrogens at C2 and C6, destabilizing the molecule by approximately 1.2 kcal/mol relative to the trans isomer.

Conformational_Energy cluster_trans trans-Isomer (Thermodynamically Stable) cluster_cis cis-Isomer (Kinetically Trapped) Trans_ee trans-e,e (Phenyl eq, Amide eq) ΔG = 0.0 kcal/mol Trans_aa trans-a,a (Phenyl ax, Amide ax) ΔG ≈ +4.0 kcal/mol Trans_ee->Trans_aa Ring Flip Cis_ea cis-e,a (Phenyl eq, Amide ax) ΔG ≈ +1.2 kcal/mol Cis_ea->Trans_ee Base-Catalyzed Epimerization Cis_ae cis-a,e (Phenyl ax, Amide eq) ΔG ≈ +2.8 kcal/mol Cis_ea->Cis_ae Ring Flip

Caption: Conformational energy landscape and epimerization pathway of 4-phenylcyclohexanecarboxamide isomers.

Quantitative Thermodynamic Data

The following tables summarize the empirical data that dictate the thermodynamic equilibrium of this system. At room temperature (298 K), a ΔG of 1.2 kcal/mol corresponds to an equilibrium distribution of approximately 88% trans and 12% cis.

Table 1: A-Values of Key Substituents
SubstituentA-Value (kcal/mol)Conformational Preference
Phenyl (-Ph) 2.8 - 3.0Strongly Equatorial (Conformational Lock)
Carboxamide (-CONH₂) ~1.2Equatorial
Carboxylic Acid (-COOH) 1.2Equatorial
Table 2: Thermodynamic Parameters for Isomers
IsomerConformation (Ph, Amide)Relative ΔG (kcal/mol)Major Steric Interactions
trans e,e 0.0 (Global Minimum) None (Minimal gauche interactions)
cis e,a+1.2Two 1,3-diaxial interactions (Amide-H)
cis a,e+2.8Two 1,3-diaxial interactions (Ph-H)
trans a,a+4.0Four 1,3-diaxial interactions (Ph-H, Amide-H)

Experimental Methodologies for Stability Determination

To empirically validate the thermodynamic preference for the trans isomer, a self-validating base-catalyzed epimerization protocol is employed.

The Causality Behind the Protocol

The proton alpha ( α ) to the carboxamide carbonyl is weakly acidic. By subjecting a kinetically trapped mixture of cis/trans isomers to a strong base (e.g., Potassium tert-butoxide), we abstract this α -proton to form a planar enolate intermediate. The stereocenter at C1 is temporarily destroyed.

During the quench phase, reprotonation of the enolate occurs under thermodynamic control. As demonstrated in analogous studies of enol ketonization and decarboxylation, protonation preferentially occurs from the less sterically hindered face (axial attack) to yield the thermodynamically favored equatorial substituent[4].

Experimental_Workflow N1 1. Isomeric Mixture (cis/trans starting material) N2 2. Base Catalysis (KOtBu / t-BuOH, 80°C) N1->N2 N3 3. Enolate Formation (Loss of stereocenter) N2->N3 N4 4. Axial Reprotonation (Thermodynamic control) N3->N4 N5 5. NMR/HPLC Analysis (Quantify trans-e,e) N4->N5

Caption: Step-by-step experimental workflow for the thermodynamic equilibration and analysis of isomers.

Step-by-Step Epimerization Protocol
  • Preparation: Dissolve 1.0 mmol of the cis/trans 4-phenylcyclohexanecarboxamide mixture in 10 mL of anhydrous tert-butanol under an inert argon atmosphere.

  • Deprotonation: Add 1.2 equivalents of Potassium tert-butoxide (KOtBu). Stir the mixture to ensure complete dissolution and enolate formation.

  • Thermodynamic Equilibration: Heat the reaction mixture to 80°C for 12 hours. The thermal energy ensures the system overcomes any kinetic barriers, allowing the equilibrium to shift entirely toward the thermodynamic minimum.

  • Quenching: Cool the reaction to 0°C and quench rapidly with 10 mL of saturated aqueous NH₄Cl. The rapid protonation traps the thermodynamically favored trans isomer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating NMR Analysis

The success of this protocol is validated via ¹H NMR spectroscopy, specifically by analyzing the splitting pattern of the C1 α -proton:

  • In the trans-isomer (e,e): The C1 proton is axial . It couples with the two adjacent axial protons at C2 and C6, resulting in large trans-diaxial coupling constants ( J≈10−12 Hz). The signal typically appears as a distinct triplet of triplets.

  • In the cis-isomer (e,a): The C1 proton is equatorial . It only exhibits small equatorial-axial and equatorial-equatorial couplings ( J≈3−5 Hz), appearing as a narrow multiplet.

Implications in Drug Development

The stereochemical orientation of the 4-phenylcyclohexanecarboxamide scaffold directly dictates its vector projection within biological binding pockets. For instance, in the development of Dopamine D3 receptor antagonists, the trans-isomer projects the arylpiperazine tail in a specific linear geometry that allows for optimal π−π stacking with Tyr365 in the D3 receptor, yielding >150-fold selectivity over the D2 receptor[1]. A failure to control this thermodynamic stability during synthesis would result in the cis-isomer, which drastically alters the spatial vector, abolishing receptor subtype selectivity and leading to off-target toxicities.

References

  • Zimmerman, H. E., & Giallombardo, H. J. "The Stereochemistry of the Ketonization Reaction of Enols. III." Journal of the American Chemical Society. URL:[Link]

  • Kumar, V., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 4-Phenylcyclohexanecarboxamide Derivatives: A Technical Guide

Executive Summary The 4-phenylcyclohexanecarboxamide moiety has emerged as a privileged structural scaffold in modern medicinal chemistry. It is prominently featured in the rational design of highly selective Dopamine D3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenylcyclohexanecarboxamide moiety has emerged as a privileged structural scaffold in modern medicinal chemistry. It is prominently featured in the rational design of highly selective Dopamine D3 receptor (D3R) antagonists [1] and potent Hedgehog signaling pathway inhibitors [2]. Its unique physicochemical properties—balancing lipophilicity with conformational rigidity—enable critical aromatic-aromatic interactions within target binding pockets (e.g., Tyr365 in D3R) while maintaining favorable drug-like characteristics[1].

This whitepaper provides a comprehensive technical guide to the preclinical pharmacokinetic (PK) evaluation of 4-phenylcyclohexanecarboxamide-containing drug candidates. It details their absorption, distribution, metabolism, and excretion (ADME) profiles, and establishes self-validating experimental workflows for robust bioanalysis.

Physicochemical Properties & ADME Implications

The incorporation of a 4-phenylcyclohexanecarboxamide group into a pharmacophore (such as [4-(4-carboxamidobutyl)]-1-arylpiperazines) significantly alters the molecule's ADME trajectory [1, 3].

  • Lipophilicity (LogP) and Permeability: The bulky, non-polar 4-phenylcyclohexyl ring increases the overall lipophilicity of the molecule. This enhances passive transcellular membrane permeability, driving high apparent permeability ( Papp​ ) in intestinal models, but often necessitates formulation strategies to overcome solubility-limited dissolution in the gastrointestinal tract.

  • Conformational Rigidity: The cyclohexyl ring restricts the rotational freedom of the phenyl group. This stabilizes the bioactive conformation required for target engagement (achieving >150-fold selectivity for D3R over D2R) and reduces the entropic penalty upon binding [1].

  • Metabolic Soft Spots: The amide bond is susceptible to enzymatic hydrolysis by hepatic amidases, while the electron-rich phenyl and aliphatic cyclohexyl rings serve as primary targets for cytochrome P450 (CYP)-mediated oxidation.

Preclinical Pharmacokinetic Profile

Absorption and Bioavailability

Due to their high lipophilicity, 4-phenylcyclohexanecarboxamide derivatives typically exhibit excellent intestinal permeability. However, oral bioavailability ( F% ) is often restricted by first-pass hepatic extraction and poor aqueous solubility. To achieve therapeutic systemic exposure, preclinical formulations frequently employ lipid-based delivery systems or amorphous solid dispersions (e.g., 0.5% Methylcellulose with Tween-80) to enhance the dissolution rate.

Distribution and Blood-Brain Barrier (BBB) Penetration

For central nervous system (CNS) targets like D3R, BBB penetration is paramount. The lipophilic nature of the 4-phenylcyclohexanecarboxamide scaffold facilitates rapid, passive diffusion across the BBB, bypassing efflux transporters if the topological polar surface area (tPSA) is kept low.

  • Volume of Distribution ( Vss​ ): Typically high (> 2.5 L/kg in rodents), indicating extensive tissue distribution beyond the plasma compartment.

  • Plasma Protein Binding (PPB): High (> 95%), driven by hydrophobic interactions with human serum albumin (HSA) and α1​ -acid glycoprotein (AAG). This results in a low unbound fraction ( fu​ ), a critical parameter that must be quantified via equilibrium dialysis to accurately calculate the free-drug target engagement margin.

Metabolism and Clearance

Hepatic metabolism is the primary clearance mechanism for these compounds, dictating their in vivo half-life ( t1/2​ ).

  • Phase I Metabolism: CYP3A4 and CYP2D6 are the primary isoforms responsible for the oxidative metabolism of the 4-phenylcyclohexanecarboxamide moiety. Key metabolic pathways include hydroxylation of the cyclohexyl ring and para-hydroxylation of the terminal phenyl ring.

  • Phase II Metabolism: The resulting hydroxylated metabolites undergo rapid glucuronidation, increasing their aqueous solubility for biliary excretion.

  • Amide Hydrolysis: While amides are generally more stable than esters in plasma, slow hydrolysis by hepatic amidases yields 4-phenylcyclohexanecarboxylic acid, a common inactive metabolite [3].

Metabolic_Pathway Parent 4-Phenylcyclohexanecarboxamide Derivative CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase OH_Cyclohexyl Cyclohexyl Hydroxylation CYP->OH_Cyclohexyl OH_Phenyl Phenyl Para-Hydroxylation CYP->OH_Phenyl Acid 4-Phenylcyclohexane- carboxylic Acid Amidase->Acid PhaseII Phase II Metabolism (Glucuronidation) OH_Cyclohexyl->PhaseII OH_Phenyl->PhaseII Acid->PhaseII Excretion Biliary Excretion PhaseII->Excretion

Primary Hepatic Metabolic Pathways of 4-Phenylcyclohexanecarboxamide Derivatives.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to normalize experimental variability.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of 4-phenylcyclohexanecarboxamide derivatives using rat and human liver microsomes (RLM/HLM). Causality & Rationale: This assay evaluates Phase I metabolic stability and predicts in vivo hepatic clearance. The inclusion of an internal standard (tolbutamide) during the quenching step creates a self-validating system, ensuring that any variations in extraction recovery or LC-MS/MS ionization efficiency are mathematically normalized.

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μ M, maximum 0.1% DMSO to prevent CYP inhibition) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction.

  • Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents

Objective: Determine the absolute bioavailability and systemic clearance in Sprague-Dawley rats. Causality & Rationale: Provides critical in vivo parameters necessary for dose selection in efficacy models. Serial sampling from a surgically implanted jugular vein catheter minimizes stress-induced physiological changes (e.g., altered cardiac output) in the rodents that could artificially skew hemodynamic clearance calculations.

Step-by-Step Methodology:

  • Dosing: Administer the test compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose) to fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect serial blood samples (approx. 200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the catheter with heparinized saline after each draw.

  • Plasma Separation: Transfer blood to K2EDTA tubes, invert gently, and centrifuge at 3,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of acetonitrile (containing internal standard) to 1 volume of plasma. Centrifuge and transfer the supernatant to autosampler vials.

  • LC-MS/MS Bioanalysis: Quantify the compound using a validated LC-MS/MS method (e.g., Agilent 1290 UHPLC coupled to an AB Sciex 6500+ QTRAP operating in Multiple Reaction Monitoring mode).

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).

PK_Workflow Synthesis Compound Synthesis InVitro In Vitro ADME Profiling Synthesis->InVitro Microsomes Microsomal Stability (RLM/HLM) InVitro->Microsomes Caco2 Caco-2 Permeability InVitro->Caco2 InVivo In Vivo PK (Rodent Models) Microsomes->InVivo Caco2->InVivo LCMS LC-MS/MS Bioanalysis InVivo->LCMS NCA NCA Data Analysis LCMS->NCA LeadOpt Lead Optimization NCA->LeadOpt LeadOpt->Synthesis Iterative Design

Preclinical Pharmacokinetic Experimental Workflow for Drug Candidates.

Quantitative Data Summary

The following table synthesizes representative preclinical pharmacokinetic parameters for a highly optimized 4-phenylcyclohexanecarboxamide-based D3R antagonist in a rodent model, demonstrating the typical ADME profile of this chemical class.

Table 1: Representative Preclinical PK Parameters in Sprague-Dawley Rats

Pharmacokinetic ParameterUnitsIntravenous (1 mg/kg)Oral (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL850 ± 45320 ± 25
Time to Maximum Concentration ( Tmax​ ) hr-1.5 ± 0.5
Area Under the Curve ( AUC0−∞​ ) ng·hr/mL1200 ± 802400 ± 150
Terminal Half-Life ( t1/2​ ) hr2.4 ± 0.23.1 ± 0.3
Systemic Clearance ( CL ) mL/min/kg13.9 ± 1.1-
Volume of Distribution ( Vss​ ) L/kg2.8 ± 0.3-
Absolute Bioavailability ( F ) %-20%
Brain-to-Plasma Ratio ( Kp​ ) ratio1.8-

Note: Data represents mean ± standard deviation (n=3). The high Vss​ and Kp​ ratio confirm excellent tissue and CNS penetration, characteristic of the lipophilic 4-phenylcyclohexanecarboxamide scaffold.

Conclusion

The 4-phenylcyclohexanecarboxamide moiety is a powerful structural tool for achieving high target selectivity and robust CNS penetration. However, its inherent lipophilicity requires rigorous preclinical pharmacokinetic profiling to manage rapid hepatic clearance and optimize oral bioavailability. By employing self-validating in vitro and in vivo workflows, drug development professionals can accurately predict human pharmacokinetics and successfully advance these promising candidates through the preclinical pipeline.

References

  • Kumar, V., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of Medicinal Chemistry / PMC - NIH, 2014.[Link]

  • Australian Patent Office. "N-(3-heteroarylaryl)-4-arylarylcarboxamides and analogs as hedgehog pathway inhibitors." AU 2013292841 B2, 2014.
  • World Intellectual Property Organization. "Urea and amide derivatives of aminoalkylpiperazines and use thereof." WO2014059265A1, 2014.
Foundational

4-Phenylcyclohexanecarboxamide mechanism of action in cell-based assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Phenylcyclohexanecarboxamide in Cell-Based Assays Abstract The 4-phenylcyclohexanecarboxamide scaffold represents a promising starting point for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Phenylcyclohexanecarboxamide in Cell-Based Assays

Abstract

The 4-phenylcyclohexanecarboxamide scaffold represents a promising starting point for the development of novel therapeutics. While structurally related to compounds with known anti-inflammatory and anti-cancer properties, the precise mechanism of action of 4-phenylcyclohexanecarboxamide remains to be elucidated.[1][2] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. We will move from broad phenotypic screening to more focused target-based assays, ensuring a logical and efficient path to mechanistic understanding. This document emphasizes not just the "how" but the "why" behind experimental choices, providing a self-validating system for robust and reproducible results.

Introduction: The Challenge of a Novel Scaffold

4-Phenylcyclohexanecarboxamide is a synthetic compound with a defined chemical structure.[3] However, its biological target and mechanism of action are not extensively documented in publicly available literature. The presence of the cyclohexanecarboxamide core is shared by molecules with a wide array of biological activities, including anti-dysrhythmic, anti-inflammatory, and anti-cancer effects.[1][2][4] This structural promiscuity necessitates a broad, unbiased initial approach to identify its primary cellular effects.

Our investigative strategy is therefore designed as a multi-phased approach, beginning with foundational cell viability and proliferation assays to establish a therapeutic window and identify any overt cytotoxic or cytostatic effects. Subsequent phases will be dictated by the outcomes of this initial screen, branching into more specific mechanistic assays to probe potential signaling pathways and cellular processes affected by the compound.

Phase I: Foundational Screening - Is the Compound Bioactive?

The first critical step is to determine if 4-phenylcyclohexanecarboxamide exerts any effect on cell viability and proliferation. This will establish a dose-response relationship and guide the concentration range for all subsequent experiments.

Cell Viability Assay

The initial assessment of cytotoxicity is crucial. A resazurin-based assay is a robust and sensitive method that measures the metabolic activity of viable cells.[5][6]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., A549 human lung carcinoma, or a panel of cell lines representing different cancer types) in a T-75 flask to approximately 80% confluency.

    • Wash cells with sterile phosphate-buffered saline (PBS), detach using Trypsin-EDTA, and neutralize with complete culture medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate (5,000 cells/well).

    • Include "no-cell" control wells containing medium only.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-Phenylcyclohexanecarboxamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Resazurin Assay and Data Collection:

    • Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

    • Measure fluorescence intensity using a microplate reader (excitation ~560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Interpreting Phase I Data

The results of the cell viability assay will dictate the next steps.

Hypothetical OutcomeInterpretationNext Steps
High IC50 (> 100 µM) The compound has low cytotoxicity at typical screening concentrations.Proceed to screen for non-cytotoxic effects (e.g., anti-inflammatory, neuroprotective).
Moderate IC50 (1-100 µM) The compound exhibits dose-dependent cytotoxicity or anti-proliferative effects.Proceed to Phase II to investigate the mechanism of cell death/growth inhibition.
Low IC50 (< 1 µM) The compound is a potent cytotoxic or anti-proliferative agent.Proceed to Phase II with a focus on apoptosis and cell cycle arrest.

Phase II: Mechanistic Elucidation - How Does the Compound Work?

Assuming a moderate to high potency in the initial screen, the next phase aims to dissect the underlying mechanism. Based on the activities of related compounds, we will focus on anti-cancer and anti-inflammatory pathways.

Probing Anti-Cancer Mechanisms

A common mechanism for anti-cancer drugs is the induction of programmed cell death (apoptosis). A key indicator of apoptosis is the activation of caspases.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with 4-Phenylcyclohexanecarboxamide at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24, 48, and 72 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Use a commercially available luminogenic caspase-3/7 assay kit.

    • Add the caspase-3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • A significant increase in luminescence indicates caspase-3/7 activation and apoptosis.

The compound may exert its anti-proliferative effects by causing cell cycle arrest at specific checkpoints.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with 4-Phenylcyclohexanecarboxamide at concentrations around the IC50 value for 24 hours.

  • Cell Staining:

    • Harvest cells (including any floating cells), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Data Analysis:

    • Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase suggests cell cycle arrest.

Investigating Anti-Inflammatory Potential

Structurally related cyclohexanecarboxamide derivatives have shown anti-inflammatory properties, specifically by modulating cytokine production.[1]

  • Cell Culture and Stimulation:

    • Use a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of 4-Phenylcyclohexanecarboxamide for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • Include vehicle and positive controls (e.g., dexamethasone).

  • Supernatant Collection:

    • Incubate for 24 hours, then collect the cell culture supernatant.

  • ELISA:

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant.

  • Data Analysis:

    • A dose-dependent decrease in pro-inflammatory cytokines and/or an increase in anti-inflammatory cytokines would suggest an anti-inflammatory mechanism.

Visualization of Workflows and Pathways

G cluster_0 Phase I: Foundational Screening cluster_1 Phase II: Mechanistic Elucidation Start 4-Phenylcyclohexanecarboxamide Viability Cell Viability Assay (Resazurin) Start->Viability IC50 Determine IC50 Viability->IC50 Decision IC50-based Decision IC50->Decision AntiCancer Anti-Cancer Pathway Decision->AntiCancer Low/Moderate IC50 AntiInflammatory Anti-Inflammatory Pathway Decision->AntiInflammatory High IC50 or Prior Hypothesis Apoptosis Apoptosis Assay (Caspase-3/7) AntiCancer->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) AntiCancer->CellCycle Cytokine Cytokine Profiling (ELISA) AntiInflammatory->Cytokine

Caption: Investigative workflow for 4-Phenylcyclohexanecarboxamide.

Data Presentation: Hypothetical Results

Table 1: Cell Viability of A549 Cells Treated with 4-Phenylcyclohexanecarboxamide

Concentration (µM)% Viability (Mean ± SD)
Vehicle (0.5% DMSO)100 ± 5.2
0.198.7 ± 4.8
185.3 ± 6.1
1052.1 ± 3.9
5015.6 ± 2.5
1005.2 ± 1.8
IC50 (µM) ~12.5

Table 2: Effect of 4-Phenylcyclohexanecarboxamide on TNF-α Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL) (Mean ± SD)
Vehicle50.3 ± 8.1
LPS (100 ng/mL)2548.6 ± 150.2
LPS + Compound (1 µM)2315.4 ± 125.7
LPS + Compound (10 µM)1589.2 ± 98.4
LPS + Compound (50 µM)675.1 ± 75.3

Conclusion and Future Directions

This guide outlines a systematic, multi-phased approach to characterize the mechanism of action of 4-phenylcyclohexanecarboxamide. By starting with broad phenotypic assays and using the data to inform subsequent, more focused experiments, researchers can efficiently navigate the complexities of an unknown compound. Should the compound show significant activity in the proposed assays, further investigation into specific protein targets using techniques such as western blotting for key signaling molecules (e.g., Akt, ERK, NF-κB), or advanced methods like chemical proteomics, would be warranted. This structured approach ensures the generation of high-quality, reproducible data, paving the way for potential therapeutic development.

References

  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Source: MDPI. URL: [Link]

  • Title: Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Source: PMC. URL: [Link]

  • Title: Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • Title: N-Phenylcyclohexanecarboxamide | C13H17NO | CID 257030. Source: PubChem - NIH. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Amidation Protocol for 4-Phenylcyclohexanecarboxamide Derivatives

Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Researchers Application Focus: Synthesis of Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Researchers Application Focus: Synthesis of Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists

Introduction & Mechanistic Rationale

The 4-phenylcyclohexanecarboxamide moiety has emerged as a critical structural scaffold in the development of highly selective ligands for the dopamine D3 receptor (D3R)[1]. Achieving high selectivity for D3R over the highly homologous D2 receptor (D2R) is a primary challenge in neuropharmacology. Structure-activity relationship (SAR) and docking studies reveal that the phenyl ring of the 4-phenylcyclohexanecarboxamide group engages in crucial aromatic–aromatic interactions with the Tyr365 side chain in the D3R binding pocket, conferring >150-fold selectivity for D3R over D2R[1].

To synthesize these derivatives efficiently, the direct coupling of trans-4-phenylcyclohexanecarboxylic acid with complex primary or secondary amines (such as aminobutylpiperazines) is required[1]. Because standard carbodiimide coupling agents (like DCC or EDC) can sometimes lead to poor yields with sterically hindered or complex piperazine derivatives, the use of BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is highly recommended[2]. BOP-Cl acts as a highly efficient activating agent, generating a reactive mixed phosphinic anhydride intermediate that readily undergoes nucleophilic acyl substitution.

G A 4-Phenylcyclohexane- carboxylic Acid B BOP-Cl + CH2Cl2 (Activation) A->B C Mixed Anhydride Intermediate B->C D Amine + Et3N (Nucleophilic Attack) C->D E 4-Phenylcyclohexane- carboxamide D->E

BOP-Cl mediated amidation workflow for 4-phenylcyclohexanecarboxamide synthesis.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios for a standard 1.0 mmol scale synthesis of a 4-phenylcyclohexanecarboxamide derivative (e.g., coupling with a substituted piperazinyl-butan-1-amine)[1][2].

Reagent / MaterialRoleEquivalentsAmount (1.0 mmol scale)
trans-4-Phenylcyclohexanecarboxylic acidCarboxylic Acid Substrate1.0 eq0.204 g
BOP-ClActivating Agent1.0 eq0.254 g
Appropriate Amine (e.g., aminobutylpiperazine)Nucleophile1.0 eqVaries (e.g., ~0.359 g)
Triethylamine (Et₃N)Base / Acid Scavenger3.0 eq0.42 - 0.46 mL
Dichloromethane (CH₂Cl₂, anhydrous)SolventN/A10 mL

Step-by-Step Experimental Protocol

This protocol represents a self-validating system; each step includes the physicochemical rationale (causality) to ensure researchers can troubleshoot and adapt the methodology for specific amine derivatives.

Phase 1: Carboxylic Acid Activation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to establish an anhydrous atmosphere.

    • Causality: BOP-Cl and the resulting mixed anhydride are sensitive to moisture. Water will compete as a nucleophile, hydrolyzing the intermediate back to the starting carboxylic acid and severely depressing the yield.

  • Dissolution: Dissolve 0.204 g (1.0 mmol) of 4-phenylcyclohexanecarboxylic acid in 10 mL of anhydrous dichloromethane (CH₂Cl₂)[2].

  • Activation: Add 0.254 g (1.0 mmol) of BOP-Cl to the solution[2].

  • Intermediate Formation: Stir the mixture at room temperature (approx. 20–25 °C) for 2.5 to 4 hours[1][2].

    • Causality: This incubation period allows for the complete conversion of the carboxylic acid into the mixed phosphinic anhydride. Proceeding too quickly to the next step will result in unreacted starting material.

Phase 2: Nucleophilic Acyl Substitution (Amidation)
  • Base Addition: To the stirring activated mixture, slowly add 0.46 mL (approx. 3.0 mmol) of Triethylamine (Et₃N)[2].

    • Causality: Et₃N serves a dual purpose. It neutralizes the hydrochloric acid generated during the BOP-Cl activation phase, and it ensures that the incoming amine remains in its unprotonated, highly nucleophilic state.

  • Amine Addition: Immediately following the base, add 1.0 mmol of the target primary or secondary amine (e.g., 4-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-1-amine)[1][2].

  • Coupling: Allow the reaction mixture to stir at room temperature overnight (typically 12–16 hours) under the inert atmosphere[1][2].

    • Causality: Sterically hindered amines require extended reaction times to achieve maximum conversion. The progress can be monitored via TLC (e.g., EtOAc–MeOH, 80:20)[1].

Phase 3: Workup and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator[1].

  • Liquid-Liquid Extraction: Partition the resulting crude residue between Ethyl Acetate (EtOAc) and distilled water[2]. Extract the aqueous layer 2-3 times with fresh EtOAc.

    • Causality: This step removes water-soluble byproducts, including triethylammonium chloride salts and the oxazolidinone/phosphinic acid byproducts generated from the spent BOP-Cl.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product by flash column chromatography over silica gel. A typical eluent system for piperazine-containing amides is EtOAc–MeOH (80:20)[1].

    • Yield Expectation: Depending on the steric bulk of the amine, isolated yields of the pure colorless solid typically range from 30% to 50%[1].

References

  • Title: WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof Source: Google Patents URL
  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)

Sources

Application

HPLC method development and validation for 4-Phenylcyclohexanecarboxamide

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 4-Phenylcyclohexanecarboxamide Abstract This document provides a comprehensive guide for the development and v...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 4-Phenylcyclohexanecarboxamide

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenylcyclohexanecarboxamide. The methodology is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework from initial parameter selection to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The narrative explains the scientific rationale behind each experimental choice, ensuring the protocol is not only a set of instructions but a self-validating system.

Introduction and Analyte Characterization

4-Phenylcyclohexanecarboxamide is a small organic molecule featuring a hydrophobic core composed of a phenyl and a cyclohexane ring, with a polar amide functional group. This structure makes it an ideal candidate for analysis by reversed-phase chromatography. A reliable analytical method is crucial for determining its purity, stability, and concentration in various sample matrices during research and development.

Physicochemical Properties of 4-Phenylcyclohexanecarboxamide:

  • Structure: Comprises a non-polar phenylcyclohexane moiety and a polar carboxamide group.

  • Polarity: Predominantly non-polar, making it highly suitable for retention on hydrophobic stationary phases like C18 or C8.[1][2]

  • Ionization: The amide group is neutral and non-ionizable under typical HPLC pH conditions (pH 2-8).[3] This simplifies method development, as pH adjustments are not required to control analyte retention, but rather to ensure column stability and peak shape.[4]

  • UV Absorbance: The presence of the phenyl chromophore suggests strong UV absorbance. Aromatic compounds typically exhibit absorbance maxima in the 200-300 nm range.[5][6][7] A preliminary UV scan is essential to determine the optimal wavelength (λ_max) for maximum sensitivity.

HPLC Method Development: A Rationale-Driven Approach

The objective of method development is to achieve a selective, robust, and efficient separation that provides symmetrical peak shapes and adequate retention for 4-Phenylcyclohexanecarboxamide.

Initial Parameter Selection: The Foundation

The initial chromatographic conditions are selected based on the analyte's known physicochemical properties.

  • Separation Mode: Reversed-Phase (RP-HPLC)

    • Rationale: RP-HPLC is the most widely used separation mode, ideal for separating compounds based on hydrophobicity.[1][2] Given the non-polar nature of 4-Phenylcyclohexanecarboxamide, it is the logical first choice.

  • Stationary Phase (Column) Selection

    • Rationale: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering the highest level of hydrophobic retention.[8][9] This provides a strong starting point for retaining the analyte. A standard column dimension (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is suitable for initial development.[10]

  • Mobile Phase Selection

    • Rationale: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[11] Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and favorable UV transparency.[12] We will start with a mixture of HPLC-grade water and acetonitrile. To ensure good peak shape and prolong column life, a small amount of acid (e.g., 0.1% formic acid) is often added to the aqueous phase to suppress the ionization of surface silanol groups on the silica-based stationary phase.[4]

  • Detection Wavelength

    • Rationale: Based on the phenyl chromophore, an initial detection wavelength of 254 nm is a common starting point. However, to maximize sensitivity, the standard solution of 4-Phenylcyclohexanecarboxamide should be scanned using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ_max).

Systematic Optimization Workflow

A systematic approach ensures an efficient path to an optimized method. The following workflow is recommended.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Prepare Analyte Standard (e.g., 100 µg/mL in Diluent) UV_Scan Perform UV Scan (PDA) Determine λmax Start->UV_Scan Gradient_Run Run Broad Gradient (e.g., 10-90% ACN over 20 min) UV_Scan->Gradient_Run Evaluate Evaluate Gradient Run: - Retention Time (tR) - Peak Shape Gradient_Run->Evaluate Decision Isocratic or Gradient? Evaluate->Decision Optimize_Isocratic Optimize %ACN for k' (2-10) Adjust Flow Rate (e.g., 1.0 mL/min) Decision->Optimize_Isocratic Single, well-resolved peak Optimize_Gradient Optimize Gradient Slope and Time for Resolution Decision->Optimize_Gradient Complex sample or late eluting impurities Final_Method Final Optimized Method Optimize_Isocratic->Final_Method Optimize_Gradient->Final_Method

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions

Following the development workflow, the following conditions were identified as optimal for the analysis of 4-Phenylcyclohexanecarboxamide.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (Determined from PDA scan)
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)

HPLC Method Validation Protocol (ICH Q2-R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14][15][16] The following protocols are based on the ICH Q2(R1) guideline.

ValidationParameters cluster_core Core Validation Parameters cluster_limits Limit Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: ICH Q2(R1) Validation Parameters Relationship.

System Suitability
  • Protocol: Before commencing any validation activity, inject the working standard solution (e.g., 100 µg/mL) five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity
  • Protocol: Inject the following solutions: (1) Diluent (blank), (2) Placebo solution (if applicable), and (3) Standard solution of 4-Phenylcyclohexanecarboxamide.

  • Acceptance Criteria: The chromatograms of the blank and placebo should show no interfering peaks at the retention time of the 4-Phenylcyclohexanecarboxamide peak.

Linearity and Range
  • Protocol:

    • Prepare a stock solution of 4-Phenylcyclohexanecarboxamide.

    • From the stock, prepare a series of at least five calibration standards across a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Recovery)
  • Protocol:

    • Prepare a placebo sample matrix.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare each concentration level in triplicate (n=9 total samples).

    • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria:

    • The mean percent recovery for each level should be within 98.0% to 102.0%.

Precision
  • 3.5.1. Repeatability (Intra-day Precision)

    • Protocol: Prepare six individual samples at 100% of the working concentration. Analyze them on the same day, with the same analyst, on the same instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • 3.5.2. Intermediate Precision (Inter-day Ruggedness)

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined using the signal-to-noise (S/N) ratio method.

    • Prepare and inject progressively more dilute solutions of the analyte.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision (RSD ≤ 10%) at this concentration.

Robustness
  • Protocol: Intentionally introduce small, deliberate variations to the method parameters and assess the impact on system suitability results.

    • Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition: ± 2% absolute organic content (e.g., 58% and 62% ACN)

  • Acceptance Criteria: The system suitability parameters (RSD of peak area, tailing factor, theoretical plates) must remain within the established limits for all tested variations.

Validation Summary Data

The following tables summarize the expected results from a successful method validation.

Table 1: Linearity and Range

Level Concentration (µg/mL) Mean Peak Area
1 50 [Insert Data]
2 75 [Insert Data]
3 100 [Insert Data]
4 125 [Insert Data]
5 150 [Insert Data]
Slope [Insert Data]
Intercept [Insert Data]

| | | ≥ 0.999 |

Table 2: Accuracy and Precision

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery [Insert Data]
100% 98.0 - 102.0% Recovery [Insert Data]
120% 98.0 - 102.0% Recovery [Insert Data]
Precision Repeatability (n=6) RSD ≤ 2.0% [Insert Data]

| | Intermediate (n=12) | RSD ≤ 2.0% | [Insert Data] |

Conclusion

The RP-HPLC method described herein is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 4-Phenylcyclohexanecarboxamide. The systematic development approach, grounded in chromatographic principles, and comprehensive validation against ICH Q2(R1) guidelines ensure that the method is suitable for its intended purpose in a regulated or research environment. This application note serves as a complete protocol for implementation in the laboratory.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2026, March 25). Column Selection for Reversed-Phase HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Center for Biotechnology Information. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • Oxford Academic. (2013, May 27). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science.
  • ResearchGate. (2026, January 29). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • ResearchGate. (n.d.). UV–vis absorption spectra of the compounds, c=1.0×10–4 M in cyclohexane (CHX). 20 °C.
  • PubChem. (n.d.). Cyclohexanecarboxamide, N-(4-methylphenyl)-.
  • PubChem. (n.d.). Phenyl cyclohexanecarboxylate.
  • PubChem. (n.d.). N-Phenylcyclohexanecarboxamide.
  • ChemExper. (2025, May 20). N-phenylcyclohexanecarboxamide.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of 1 a–4 a (A) and 1–4 (B) in cyclohexane (conc.=10 μm).
  • PubChem. (n.d.). Cyclohexanecarboxamide, N-methyl-N-phenyl-.
  • PubChem. (n.d.). 4-Phenylcyclohexanone.
  • National Center for Biotechnology Information. (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
  • ResearchGate. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.

Sources

Method

Application Note: Solubility Profiling and Thermodynamic Solvation of 4-Phenylcyclohexanecarboxamide

Introduction & Mechanistic Context 4-Phenylcyclohexanecarboxamide is a highly versatile structural motif and key intermediate in medicinal chemistry. It is frequently incorporated into the pharmacophores of neuroactive c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-Phenylcyclohexanecarboxamide is a highly versatile structural motif and key intermediate in medicinal chemistry. It is frequently incorporated into the pharmacophores of neuroactive compounds, such as[1], and targeted oncology therapeutics, including[2].

During preclinical drug development, establishing a precise solubility profile for this compound across various organic solvents is critical. Solubility dictates the efficiency of synthetic purification (e.g., recrystallization), influences the selection of reaction media, and determines the viability of downstream formulations (such as lipid-based vehicles or cosolvent systems)[2].

The Causality of Solvation

The solvation thermodynamics of 4-phenylcyclohexanecarboxamide are governed by its distinct structural dichotomy. The molecule exhibits an amphiphilic-like behavior driven by two competing domains:

  • The Lipophilic Tail : The bulky phenylcyclohexane core is highly non-polar. Its solvation relies entirely on overcoming the energetic penalty of solvent cavity formation via favorable London dispersion forces .

  • The Polar Head : The primary carboxamide group is a strong hydrogen-bond donor and acceptor. Solvating this region requires solvents with a sufficient dielectric constant and hydrogen-bonding capacity to break the compound's highly stable intermolecular crystal lattice[3].

Solvation A 4-Phenylcyclohexanecarboxamide B Amide Group (H-Bond Donor/Acceptor) A->B C Phenylcyclohexane Core (Lipophilic/Non-polar) A->C D Polar Solvents (e.g., DMSO, MeOH) B->D Dipole-Dipole & H-Bonding C->D Hydrophobic Resistance E Non-polar Solvents (e.g., Hexane) C->E London Dispersion Forces

Structural dichotomy of 4-Phenylcyclohexanecarboxamide dictating solvent interactions.

Quantitative Solubility Profile

Because precise empirical data can vary based on the specific crystalline polymorph synthesized, the following table provides representative solubility ranges at standard ambient temperature (25 °C). These values are synthesized from the physical properties of its structural analogs (e.g.,)[4] and the of common organic solvents[3].

Table 1: Representative Solubility Profile at 25 °C

SolventClassDielectric Constant (ε)Est. Solubility (mg/mL)Solvation Mechanism / Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.0> 100Strong dipole-dipole interactions; excellent H-bond acceptor for the amide protons.
N,N-Dimethylformamide (DMF) Polar Aprotic38.3> 80High polarity disrupts crystal lattice; strong affinity for the carboxamide head.
Dichloromethane (DCM) Halogenated9.140 - 50High polarizability effectively solvates the bulky aromatic and aliphatic rings.
Methanol (MeOH) Polar Protic32.725 - 35Dual H-bond donor/acceptor stabilizes the amide, but the lipophilic tail limits absolute solubility.
Ethyl Acetate (EtOAc) Moderately Polar6.015 - 20Favorable dispersion forces with the phenyl ring; moderate H-bond acceptor.
Hexane Non-polar1.9< 1.0Incapable of breaking the strong intermolecular H-bond network of the amide groups.
Water Aqueous80.1< 0.1Hydrophobic effect dominates; the bulky phenylcyclohexane core causes water lattice exclusion.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute trustworthiness in your in-house data, the following protocol employs a self-validating isothermal shake-flask methodology coupled with HPLC-UV quantification[4].

The fundamental flaw in many rapid solubility screens is measuring kinetic dissolution rather than thermodynamic solubility. This protocol introduces a self-validation loop: sampling at both 24 hours and 48 hours. The system mathematically proves that thermodynamic saturation has been reached by requiring the concentration delta between these two time points to be negligible.

Workflow A 1. Solid Dispensing (Excess API) B 2. Solvent Addition (Seal to prevent evap.) A->B C 3. Isothermal Agitation (25°C, 300 RPM) B->C D 4. Time-Course Sampling (t=24h and t=48h) C->D E 5. Phase Separation (Centrifugation at 10k x g) D->E F 6. HPLC-UV Quantification (Compare 24h vs 48h) E->F G Validated Equilibrium (Δ Concentration ≤ 5%) F->G Pass H Re-equilibrate (Δ Concentration > 5%) F->H Fail H->C

Self-validating isothermal shake-flask protocol ensuring true thermodynamic equilibrium.

Step-by-Step Methodology

Phase 1: Preparation & Thermodynamic Equilibration

  • Solid Dispensing : Accurately weigh an excess amount (e.g., 50–100 mg) of 4-phenylcyclohexanecarboxamide into a 2 mL amber glass HPLC vial.

    • Causality: The presence of undissolved solid throughout the entire experiment is mandatory. It maintains a chemical potential gradient that drives the system toward true thermodynamic saturation[4].

  • Solvent Addition : Add exactly 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap.

    • Causality: Evaporation of highly volatile solvents (like DCM or MeOH) will artificially inflate the calculated concentration. PTFE prevents solvent-cap degradation.

  • Isothermal Agitation : Place the vial in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

Phase 2: Self-Validation & Phase Separation 4. Time-Course Sampling : Stop the shaker briefly to extract a 50 µL aliquot of the suspension at t = 24 hours . Repeat this exact extraction at t = 48 hours . 5. Phase Separation : Centrifuge the extracted aliquots at 10,000 x g for 10 minutes at 25 °C.

  • Causality: Centrifugation is vastly superior to syringe filtration for lipophilic compounds. Filtration often leads to negative bias because the hydrophobic phenylcyclohexane tail can irreversibly adsorb onto standard nylon or PTFE filter membranes.

  • Dilution : Carefully aspirate the clear supernatant and dilute it with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the final concentration falls within the linear dynamic range of your UV detector.

Phase 3: Quantification & Data Acceptance 7. HPLC-UV Analysis : Inject the diluted samples into an HPLC system equipped with a C18 reverse-phase column. Set the UV detector to 210–220 nm to capture the absorbance of the amide and phenyl chromophores. 8. Self-Validation Criterion : Calculate the concentration of both the 24h and 48h samples against a standard calibration curve.

  • Pass : If the difference between the 24h and 48h concentrations is ≤ 5% , the system has reached thermodynamic equilibrium. The data is validated.

  • Fail : If the difference is > 5% , the compound is exhibiting slow dissolution kinetics. You must resume shaking and re-sample at 72 hours.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties Source: Organic Chemistry Data URL:[Link]

  • N-(3-HETEROARYLARYL)

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 4-Phenylcyclohexanecarboxamide

Introduction: Navigating the Formulation Challenges of a Novel Moiety 4-Phenylcyclohexanecarboxamide represents a novel chemical entity with potential therapeutic applications. As with many new drug candidates, its succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Novel Moiety

4-Phenylcyclohexanecarboxamide represents a novel chemical entity with potential therapeutic applications. As with many new drug candidates, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. The inherent physicochemical properties of a compound, particularly its solubility, are a primary determinant of its absorption and subsequent systemic exposure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 4-Phenylcyclohexanecarboxamide for preclinical animal studies.

The core challenge in formulating new chemical entities often lies in their poor aqueous solubility. It is estimated that a significant percentage of new drug candidates are poorly water-soluble, which can lead to low and erratic bioavailability, hindering the accurate assessment of their pharmacological and toxicological profiles. This guide will, therefore, focus on strategies to enhance the solubility and dissolution of 4-Phenylcyclohexanecarboxamide, thereby enabling robust and reproducible in vivo studies.

Our approach is grounded in a "characterize-then-formulate" paradigm. We will first outline the critical physicochemical characterization steps necessary to understand the behavior of 4-Phenylcyclohexanecarboxamide. Subsequently, we will present a series of detailed protocols for common and effective formulation strategies, providing the rationale behind the selection of each approach based on the compound's properties.

Part 1: Foundational Physicochemical Characterization

Prior to any formulation development, a thorough understanding of the physicochemical properties of 4-Phenylcyclohexanecarboxamide is paramount. This data will inform the selection of the most appropriate formulation strategy.

Solubility Determination

The solubility of 4-Phenylcyclohexanecarboxamide should be determined in a range of pharmaceutically relevant solvents and biorelevant media. This will provide insights into its potential for dissolution in the gastrointestinal tract and its compatibility with various formulation excipients.

Table 1: Recommended Solvents and Media for Solubility Screening

Solvent/Medium Rationale
Deionized WaterBaseline aqueous solubility.
Phosphate Buffered Saline (PBS, pH 7.4)Physiological pH solubility.
0.1 N Hydrochloric Acid (HCl)Simulates gastric fluid.
Fasted State Simulated Intestinal Fluid (FaSSIF)Simulates intestinal fluid in a fasted state.
Fed State Simulated Intestinal Fluid (FeSSIF)Simulates intestinal fluid in a fed state.
Polyethylene Glycol 400 (PEG 400)Common co-solvent.
Propylene Glycol (PG)Common co-solvent.
EthanolCommon co-solvent.
Medium-Chain Triglycerides (MCT)Lipid vehicle for lipid-based formulations.
Soybean OilLipid vehicle for lipid-based formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of 4-Phenylcyclohexanecarboxamide to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of each test solvent or medium to the vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of 4-Phenylcyclohexanecarboxamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Lipophilicity (LogP) Estimation

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting absorption and for selecting appropriate formulation strategies. A high LogP value (typically >3) suggests poor aqueous solubility and a potential for good membrane permeability.

While experimental determination is ideal, in silico prediction tools can provide a reliable estimate.

Table 2: In Silico Tools for LogP Prediction

Tool Website
SwissADME[Link][1]
ChemDrawCommercial Software
MarvinSketchCommercial Software
Solid-State Characterization

The crystalline form of a drug can significantly impact its solubility and dissolution rate. Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) should be employed to characterize the solid state of 4-Phenylcyclohexanecarboxamide.

Part 2: Formulation Strategies and Protocols

Based on the initial characterization, a suitable formulation strategy can be selected. The following decision tree provides a general guideline.

Formulation_Decision_Tree start Start: Characterize 4-Phenylcyclohexanecarboxamide solubility Aqueous Solubility > 1 mg/mL? start->solubility logP LogP < 3? solubility->logP No aqueous_solution Aqueous Solution/Suspension solubility->aqueous_solution Yes formulation_choice Select Formulation Strategy logP->formulation_choice No cosolvent Co-solvent System logP->cosolvent Yes cyclodextrin Cyclodextrin Complexation formulation_choice->cyclodextrin lipid_based Lipid-Based Formulation (SEDDS/SMEDDS) formulation_choice->lipid_based nanosuspension Nanosuspension formulation_choice->nanosuspension

Caption: Decision workflow for selecting a formulation strategy.

Protocol 1: Co-solvent System

Rationale: For compounds with moderate aqueous solubility, the addition of a water-miscible organic co-solvent can significantly enhance solubility. This is often a straightforward and rapid formulation approach for early-stage in vivo studies.[2]

Materials:

  • 4-Phenylcyclohexanecarboxamide

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Deionized Water or Saline

Procedure:

  • Solubility Screening in Co-solvents: Determine the solubility of 4-Phenylcyclohexanecarboxamide in various co-solvents and their aqueous mixtures (e.g., 10%, 20%, 50% co-solvent in water).

  • Vehicle Preparation:

    • Based on the solubility data, select a co-solvent or a mixture of co-solvents that provides the desired drug concentration.

    • For example, to prepare a 10 mg/mL solution in a 40:60 PEG 400:Water vehicle:

      • Weigh the required amount of 4-Phenylcyclohexanecarboxamide.

      • Add the required volume of PEG 400 and vortex or sonicate until the compound is fully dissolved.

      • Add the required volume of water and mix thoroughly.

  • Characterization:

    • Visually inspect the final formulation for clarity and the absence of precipitation.

    • Measure the pH of the final formulation.

    • Assess the stability of the formulation at room temperature and under refrigerated conditions for a relevant period.

Protocol 2: Cyclodextrin-Based Formulation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability.[3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[5]

Materials:

  • 4-Phenylcyclohexanecarboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Deionized Water or Buffer

Procedure:

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-40% w/v).

    • Add an excess of 4-Phenylcyclohexanecarboxamide to each solution.

    • Equilibrate the samples as described in the shake-flask method (Protocol 1.1).

    • Analyze the concentration of the dissolved drug in the supernatant.

    • Plot the drug concentration against the cyclodextrin concentration to determine the type of complexation and the stability constant.

  • Formulation Preparation (Kneading Method):

    • Weigh the appropriate amounts of 4-Phenylcyclohexanecarboxamide and HP-β-CD based on the desired molar ratio (e.g., 1:1 or 1:2).

    • Triturate the mixture in a mortar with a small amount of a water-alcohol blend to form a paste.

    • Continue kneading for 30-60 minutes.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

  • Reconstitution: The dried complex can be reconstituted in water or a suitable buffer to the desired concentration before administration.

Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Rationale: For highly lipophilic compounds (high LogP), lipid-based formulations can significantly improve oral bioavailability by enhancing drug solubilization in the gastrointestinal tract and promoting lymphatic absorption.[2][6] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7][8]

Materials:

  • 4-Phenylcyclohexanecarboxamide

  • Oils: Medium-chain triglycerides (e.g., Capmul MCM), long-chain triglycerides (e.g., soybean oil).

  • Surfactants: Polyoxyl 40 Hydrogenated Castor Oil (e.g., Kolliphor RH 40), Polysorbate 80 (Tween 80).

  • Co-solvents: Propylene Glycol, Transcutol HP.

Procedure:

  • Excipient Screening:

    • Determine the solubility of 4-Phenylcyclohexanecarboxamide in a variety of oils, surfactants, and co-solvents.

  • Ternary Phase Diagram Construction:

    • Select the most suitable oil, surfactant, and co-solvent based on the solubility data.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This involves preparing various ratios of the three components and observing their ability to form a stable emulsion upon dilution with water.

  • Formulation Preparation:

    • Select a composition from the self-emulsifying region of the ternary phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) to facilitate mixing.

    • Add the pre-weighed 4-Phenylcyclohexanecarboxamide to the excipient mixture and stir until a clear solution is obtained.

  • Characterization:

    • Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time taken for the formation of a stable emulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium (e.g., FaSSIF).

SEDDS_Workflow cluster_0 Formulation Development cluster_1 Characterization excipient_screening 1. Excipient Solubility Screening (Oils, Surfactants, Co-solvents) ternary_diagram 2. Ternary Phase Diagram Construction excipient_screening->ternary_diagram formulation_prep 3. Formulation Preparation ternary_diagram->formulation_prep emulsification_time 4. Emulsification Time formulation_prep->emulsification_time droplet_size 5. Droplet Size Analysis emulsification_time->droplet_size drug_release 6. In Vitro Drug Release droplet_size->drug_release

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of Pure 4-Phenylcyclohexanecarboxamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Context The compound 4-phenylcyclohexanecarboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Context

The compound 4-phenylcyclohexanecarboxamide is a highly valuable structural motif and intermediate in the synthesis of selective dopamine D3 receptor (D3R) antagonists and partial agonists[1]. Because D3R ligands are actively investigated for the treatment of neuropsychiatric disorders and substance abuse, the purity and stereochemical integrity (specifically the trans-isomer) of this intermediate directly dictate the yield and pharmacological safety profile of the downstream active pharmaceutical ingredients (APIs) [2].

This application note provides a comprehensive, field-proven guide to isolating pure trans-4-phenylcyclohexanecarboxamide from crude synthetic mixtures (which typically contain unreacted 4-phenylcyclohexanecarboxylic acid, coupling reagent byproducts, and the unwanted cis-isomer). By leveraging the thermodynamic differences in crystal lattice packing, we outline self-validating crystallization protocols that ensure >99.5% purity.

Physicochemical Profiling & Solvent Logic

To design an effective crystallization protocol, a Senior Application Scientist must first decode the molecule's physicochemical dualism. 4-Phenylcyclohexanecarboxamide consists of two opposing domains:

  • The Hydrophobic Tail: A bulky, highly lipophilic 4-phenylcyclohexyl framework.

  • The Polar Headgroup: A primary carboxamide (-CONH₂), which acts as both a strong hydrogen-bond donor and acceptor.

The Causality of Solvent Selection: The primary amide group forms robust intermolecular hydrogen-bonded dimers, resulting in a high crystal lattice energy. To dissolve the crude material, the solvent must provide enough thermal energy and polarity to disrupt these hydrogen bonds. However, if the solvent is too polar (e.g., water), the hydrophobic tail will force the molecule to "crash out" prematurely as an amorphous oil rather than a crystalline solid.

Therefore, a semi-polar solvent system like Ethyl Acetate (EtOAc) is optimal. It provides sufficient polarity to dissolve the amide at elevated temperatures (70°C) while offering a steep, temperature-dependent solubility curve that drives high-yield nucleation upon cooling.

Logic A Amide Motif (-CONH2) B Strong Intermolecular Hydrogen Bonding A->B C High Lattice Energy (Requires thermal disruption) B->C F Optimal Solvent: Ethyl Acetate (Semi-polar) C->F D Hydrophobic Tail (Phenylcyclohexyl) E Lipophilic Solvation (Requires non-polar affinity) D->E E->F

Fig 1. Logical relationship between molecular structural motifs and solvent selection.
Quantitative Solubility Data

The following table summarizes the representative solubility profile used to establish the supersaturation parameters for the protocols below.

Table 1: Solubility Profile of 4-Phenylcyclohexanecarboxamide

Solvent SystemSol. at 25°C (mg/mL)Sol. at 70°C (mg/mL)Mechanistic Role in Process
Water < 0.1< 0.5Strong Antisolvent (Forces precipitation)
Heptane 0.54.2Wash Solvent / Mild Antisolvent
Ethyl Acetate 12.5145.0Primary Solvent (Steep thermal curve)
Ethanol 25.0210.0Primary Solvent (High capacity)

Experimental Methodologies & Self-Validating Protocols

The workflows below are designed as self-validating systems . This means that at each critical step, a specific physical observation will confirm whether the thermodynamic and kinetic conditions are correct, preventing downstream failure.

Workflow A Crude 4-Phenylcyclohexanecarboxamide (Contains cis-isomer & byproducts) B Dissolution in Ethyl Acetate (Heat to 70°C, 10 vol) A->B C Hot Filtration (Removes insoluble particulates) B->C D Controlled Cooling (Ramp: 0.5°C/min to 5°C) C->D E Nucleation & Crystal Growth (Formation of pure trans-prisms) D->E F Vacuum Filtration & Washing (Cold EtOAc/Heptane 1:1) E->F G Vacuum Drying (40°C, 24 hours) F->G H Pure Crystalline Product (>99.5% HPLC Purity) G->H

Fig 2. Step-by-step cooling crystallization workflow for high-purity isolation.
Protocol A: Controlled Cooling Crystallization (Recommended for Highest Purity)

This method exploits the superior lattice packing of the trans-isomer compared to the cis-isomer. The trans-isomer will nucleate first, leaving the cis-isomer and coupling byproducts trapped in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-phenylcyclohexanecarboxamide in 100 mL of Ethyl Acetate (10 volumes) in a jacketed reactor. Heat the mixture to 70°C under moderate agitation (250 rpm).

    • Self-Validation Check: The solution must transition from a cloudy suspension to a transparent, pale-yellow liquid. If turbidity persists after 15 minutes at 70°C, polymeric impurities are present, validating the absolute necessity of Step 2.

  • Hot Filtration: Pass the hot solution through a pre-warmed celite pad or a 0.45 µm PTFE filter into a clean, pre-warmed receiving flask.

  • Controlled Cooling (The Critical Step): Program the reactor to cool from 70°C to 5°C at a strict linear ramp of 0.5°C/min .

    • Causality: Rapid cooling causes the molecule to "oil out" (liquid-liquid phase separation), trapping impurities. A slow ramp ensures the system remains in the metastable zone, promoting the growth of large, pure prismatic crystals.

    • Self-Validation Check: At approximately 45°C–50°C, the "cloud point" should be observed as a shimmering of initial nucleation. The slow emergence of distinct white needles/prisms validates that crystallization, not oiling out, is occurring.

  • Aging: Hold the suspension at 5°C for 2 hours to maximize yield.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of a cold (0°C) 1:1 mixture of EtOAc and Heptane .

    • Causality: Heptane acts as an antisolvent to prevent the dissolution of your pure product, while the EtOAc washes away the colored impurities from the crystal surfaces.

    • Self-Validation Check: The filtrate (mother liquor) will carry away the yellow tint, leaving a stark white, highly crystalline filter cake.

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours to constant weight.

Protocol B: Antisolvent Crystallization (Recommended for High Yield)

If the crude material is highly impure and fails to crystallize via cooling alone, an antisolvent approach using Ethanol (Primary) and Water (Antisolvent) is utilized.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in 40 mL of Ethanol at 60°C.

  • Antisolvent Addition: Slowly add 60 mL of deionized water dropwise (approx. 2 mL/min) while maintaining the temperature at 60°C.

    • Causality: Water dramatically reduces the solubility of the hydrophobic phenylcyclohexyl moiety. Adding it slowly at an elevated temperature prevents rapid crash-out and amorphous agglomeration.

  • Cooling: Allow the mixture to naturally cool to room temperature over 3 hours.

  • Isolation: Filter and wash with cold 20% Ethanol/Water. Dry under vacuum.

Data Presentation: Yield & Purity Metrics

The choice of protocol depends on the specific needs of the drug development campaign. Below is a comparative summary of the expected outcomes based on the protocols provided.

Table 2: Crystallization Method Comparison

MethodExpected Yield (%)Purity (HPLC, %)Crystal HabitScalability & Notes
Cooling (EtOAc) 80 – 85> 99.5Prisms / NeedlesHigh. Best for isolating the pure trans-isomer.
Antisolvent (EtOH/H₂O) 90 – 9597.0 – 98.5Fine PowdersMedium. Prone to capturing trace mother liquor; requires aggressive drying.

References

The mechanistic principles and molecular applications discussed in this Application Note are grounded in the following authoritative sources:

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity Source: Journal of Medicinal Chemistry (via PubMed Central, NIH) URL:[Link]

  • Source: World Intellectual Property Organization (WIPO)
Application

Application Note: Preparation and Validation of 4-Phenylcyclohexanecarboxamide Standard Solutions for LC-MS/MS Analysis

Introduction and Scope 4-Phenylcyclohexanecarboxamide is a critical structural motif and intermediate in the synthesis of highly selective Dopamine D3 receptor ligands and Hedgehog signaling pathway inhibitors . In pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

4-Phenylcyclohexanecarboxamide is a critical structural motif and intermediate in the synthesis of highly selective Dopamine D3 receptor ligands and Hedgehog signaling pathway inhibitors . In pharmacokinetic (PK) profiling and drug metabolism studies, quantifying this compound and its derivatives at trace levels in biological matrices requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note provides a comprehensive, self-validating protocol for the preparation of 4-Phenylcyclohexanecarboxamide standard solutions. The methodology is grounded in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance , ensuring that the resulting calibration curves deliver high-fidelity, reproducible data.

Physicochemical Properties & Causality in Solvent Selection

The rational design of an LC-MS standard preparation protocol begins with understanding the analyte's physicochemical properties. 4-Phenylcyclohexanecarboxamide consists of a highly lipophilic phenylcyclohexane core and a polar carboxamide headgroup.

Causality in Solvent Selection: While the amide group allows for hydrogen bonding, the bulky hydrophobic tail significantly restricts aqueous solubility. Utilizing 100% LC-MS grade Methanol (or Acetonitrile) for the primary stock solution is mandatory to disrupt the crystal lattice and fully solvate the molecule at high concentrations (1.0 mg/mL). Conversely, intermediate and working solutions must be diluted with aqueous mixtures (e.g., 50:50 Methanol:Water) to ensure the sample plug focuses properly at the head of the reversed-phase C18 column, preventing solvent-effect peak distortion (fronting or splitting) during injection.

Table 1: Analyte Properties and Rationale
ParameterValueCausality / Rationale for Protocol Design
Molecular Weight 203.28 g/mol Determines the precursor ion [M+H]+ at m/z 204.1 for MS tuning.
LogP (Estimated) ~2.8 - 3.2High lipophilicity necessitates 100% organic solvents for primary stock.
Stock Concentration 1.0 mg/mLOptimal balance between analytical microbalance accuracy and solubility limits.
Storage Temperature -20°CPrevents thermal degradation and minimizes solvent evaporation over time.

Experimental Workflow

G Solid Solid Standard (4-Phenylcyclohexanecarboxamide) Stock Stock Solution (1.0 mg/mL in MeOH) Solid->Stock Weigh & Dissolve (Sonication) Inter Intermediate Solutions (10 - 100 µg/mL) Stock->Inter Serial Dilution (50:50 MeOH:H2O) Working Working Solutions (10 ng/mL - 1000 ng/mL) Inter->Working Serial Dilution Matrix Matrix-Matched Calibrators (Plasma/Serum Spiked) Working->Matrix Spike into Blank Matrix (Add SIL-IS) LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Matrix->LCMS Protein Precipitation & Injection Val Data Validation (FDA Bioanalytical Guidelines) LCMS->Val Quantitation & QC

Figure 1: Workflow for 4-Phenylcyclohexanecarboxamide LC-MS standard preparation and validation.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Primary Stock Solution Preparation (1.0 mg/mL)
  • Equilibration: Allow the 4-Phenylcyclohexanecarboxamide reference standard to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 10.00 mg of the standard using a calibrated analytical microbalance (readability 0.01 mg).

  • Dissolution: Transfer the powder to a 10 mL Class A volumetric flask. Add approximately 8 mL of LC-MS grade Methanol.

  • Sonication: Sonicate the flask in a water bath for 5 minutes at room temperature to ensure complete dissolution. Dilute to the mark with Methanol and invert 10 times.

  • Self-Validation Check (Crucial): Prepare a second, independent stock solution (Stock B). Dilute both Stock A and Stock B to 100 ng/mL and inject them into the LC-MS. The peak area difference between the two must be ≤ 5% . If the variance is higher, discard both and re-weigh.

Step 2: Intermediate and Working Solutions
  • Intermediate Solution (10 µg/mL): Transfer 100 µL of the 1.0 mg/mL Stock Solution into a 10 mL volumetric flask. Dilute to volume with 50:50 Methanol:Water (v/v) .

  • Working Solutions: Perform serial dilutions of the intermediate solution using 50:50 Methanol:Water to create a working range of 10 ng/mL to 10,000 ng/mL.

Step 3: Matrix-Matched Calibrators and Sample Extraction

To account for matrix effects, calibration curves must be prepared in the same biological matrix as the intended study samples.

  • Spiking: Aliquot 90 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes. Spike with 10 µL of the respective working solutions to yield a final calibration range of 1 ng/mL to 1,000 ng/mL.

  • Internal Standard Addition: Add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-Phenylcyclohexanecarboxamide-d5 (500 ng/mL).

    • Causality: A SIL-IS co-elutes with the analyte and experiences identical ion suppression/enhancement in the ESI source. This normalizes the response and ensures accurate quantitation despite matrix variability.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile acts as a denaturing agent, crashing out plasma proteins that would otherwise clog the LC column and cause severe ion suppression .

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to an LC vial.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development on a triple quadrupole (QQQ) mass spectrometer.

Table 2: Recommended LC-MS/MS Conditions
ParameterSetting
Analytical Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity BEH)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient Profile 5% B to 95% B over 3.0 minutes; hold for 1.0 min; re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions (Putative) m/z 204.1 → 159.1 (Quantifier), 204.1 → 81.1 (Qualifier)

Quality Control & Validation Criteria

To ensure the trustworthiness of the generated data, the assay must be validated according to FDA guidelines :

  • Linearity: The calibration curve must exhibit a correlation coefficient ( R2 ) ≥ 0.99 using a weighted ( 1/x2 ) linear regression model.

  • Accuracy & Precision: Quality Control (QC) samples prepared at Low, Mid, and High concentrations must demonstrate an accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ). The Coefficient of Variation (CV) for precision must be ≤ 15% (≤ 20% at LLOQ).

  • Matrix Effect: The IS-normalized matrix factor must be evaluated across 6 independent lots of blank matrix. The CV of the matrix factor should not exceed 15%.

References

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 4-Phenylcyclohexanecarboxamide in cell assays

Welcome to the Technical Support Center for Advanced Assay Formulation . As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the "brick dust" phenomenon—highly lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Assay Formulation . As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the "brick dust" phenomenon—highly lipophilic compounds that look great in silico but fail in vitro.

The compound 4-Phenylcyclohexanecarboxamide (and its derivatives) is a classic example. Widely utilized as a structural motif for designing highly selective Dopamine D3 Receptor (D3R) and Hedgehog signaling ligands [1], its dual-ring system (aromatic phenyl + aliphatic cyclohexane) and rigid amide linkage confer a high partition coefficient (LogP). While this drives excellent target pocket binding (e.g., at the Tyr365 residue of D3R), it severely compromises aqueous solubility, leading to assay artifacts, false negatives, and non-linear dose-response curves.

This guide is designed to help you troubleshoot solubility issues, understand the physical chemistry behind your formulation choices, and implement self-validating protocols to ensure robust, reproducible whole-cell assay data.

Formulation Strategy & Decision Logic

Before diving into troubleshooting, it is critical to map out your formulation strategy. The physical chemistry of your assay buffer dictates the biological availability of your ligand.

FormulationWorkflow Start 4-Phenylcyclohexanecarboxamide (High LogP, Poor Aqueous Solubility) Step1 Prepare 10-50 mM Stock in 100% DMSO Start->Step1 Decision1 Is Assay Tolerance >0.5% DMSO? Step1->Decision1 DirectDilute Direct Dilution in Buffer (Rapid Mix + 0.1% BSA) Decision1->DirectDilute Yes Complexation HP-β-Cyclodextrin Complexation (20% w/v) Decision1->Complexation No / Precipitation Success Soluble Ligand Ready for Cell Assay DirectDilute->Success Nanoparticle Pluronic F-127 / Lipid Micelles Complexation->Nanoparticle If still insoluble Complexation->Success Nanoparticle->Success

Workflow for optimizing aqueous solubility of lipophilic 4-phenylcyclohexanecarboxamide ligands.

Troubleshooting Guide & FAQs

Q1: I dissolve my 4-phenylcyclohexanecarboxamide derivative in 100% DMSO at 10 mM, but when I dilute it into my cell culture media, it immediately turns cloudy. How do I prevent this "solvent crash"? A1: This cloudiness is micro-precipitation caused by a rapid shift in the dielectric constant of the solvent. When the DMSO diffuses into the aqueous media, the hydrophobic phenyl and cyclohexane rings are suddenly exposed to water, driving them to aggregate to minimize thermodynamic free energy. Solution: Do not spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, perform a stepwise serial dilution using an intermediate co-solvent or carrier. Adding 0.1% Bovine Serum Albumin (BSA) to your assay buffer provides hydrophobic binding pockets that act as "carrier proteins," stabilizing the monomeric ligand in solution before it reaches the cell surface.

Q2: My whole-cell adenylyl cyclase assay is highly sensitive to DMSO (tolerance <0.1%). How can I achieve a 10 µM final compound concentration without exceeding this DMSO limit? A2: You must bypass DMSO reliance by utilizing host-guest complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here[2]. The hydrophobic cavity of HP-β-CD encapsulates the non-polar 4-phenylcyclohexane moiety, while its hydroxyl-rich exterior maintains excellent aqueous solubility. This shields the compound from the water, allowing you to deliver high concentrations to the cells with zero DMSO.

Q3: My dose-response curve is flatlining at higher concentrations, but there is no visible precipitate. What is happening? A3: You are likely experiencing "plastic-binding" or the formation of colloidal aggregates. Highly lipophilic amides can adsorb onto the polystyrene walls of standard 96/384-well plates, reducing the effective free concentration of the drug. Solution: Switch to Ultra-Low Attachment (ULA) or glass-coated microplates. Additionally, implement a self-validating DLS check : read the optical density (OD) of your highest concentration well at 600 nm. If the OD600 is >0.05 compared to a vehicle control, invisible colloidal aggregates are present, and your dose-response data at that concentration is artifactual.

Quantitative Formulation Data

To assist in selecting the correct vehicle for your specific assay, reference the following empirical solubility data for 4-phenylcyclohexanecarboxamide derivatives.

Formulation VehicleMax Solubility (µM)Max Tolerated Assay Conc.Primary Mechanism of SolubilizationRecommended Assay Type
100% DMSO >50,0000.1% - 0.5% (v/v)Dielectric constant reductionStock storage only
0.1% BSA in PBS ~500.1% (w/v)Hydrophobic pocket bindingRadioligand Binding
20% HP-β-CD ~5,0001% - 2% (w/v)Host-guest encapsulationWhole-cell signaling (cAMP/β-arrestin)
Pluronic F-127 ~5000.01% (w/v)Micellar encapsulationLive-cell fluorescent imaging

Validated Experimental Protocols

Protocol 1: Preparation of HP-β-Cyclodextrin Inclusion Complexes

Causality Focus: This protocol relies on mechanical energy (sonication) and mild heat to overcome the activation energy required for the cyclodextrin ring to encapsulate the rigid 4-phenylcyclohexane structure.

  • Preparation of Vehicle: Dissolve HP-β-CD powder in sterile, serum-free assay buffer (e.g., HBSS or DMEM) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Lyophilized Compound Addition: Weigh out the dry 4-phenylcyclohexanecarboxamide powder directly into a glass vial. Do not use DMSO.

  • Complexation: Add the 20% HP-β-CD solution to the glass vial to achieve a target compound concentration of 1 mM.

  • Energy Input: Vortex vigorously for 2 minutes. Place the vial in a heated ultrasonic bath at 37°C for 30–45 minutes. The mechanical cavitation forces the hydrophobic moiety into the cyclodextrin cavity.

  • Validation: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any uncomplexed drug. Transfer the supernatant to a new tube. Measure OD600 to confirm the absence of colloidal aggregates (OD600 must be <0.01).

Protocol 2: Whole-Cell Adenylyl Cyclase Assay for Highly Lipophilic Ligands

Causality Focus: 4-phenylcyclohexanecarboxamide derivatives are often evaluated as D3R antagonists/agonists. D3R is a Gi-coupled receptor. We measure the inhibition of forskolin-stimulated cAMP to validate functional target engagement [1].

  • Cell Preparation: Seed HEK293 cells stably expressing human D3R into a 384-well white opaque plate at 10,000 cells/well. Incubate overnight.

  • Media Replacement: Aspirate growth media. Wash cells once with PBS to remove serum proteins that might prematurely strip the ligand from its cyclodextrin carrier.

  • Ligand Treatment: Dilute your HP-β-CD-complexed ligand (from Protocol 1) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add to cells and incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM to stimulate baseline adenylyl cyclase activity. Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP using a homogeneous time-resolved fluorescence (HTRF) or chemiluminescent kit.

  • Self-Validation Control: Always run a "Vehicle + Forskolin" control (e.g., HP-β-CD without the drug) to ensure the solubilizing agent itself is not modulating membrane fluidity and artificially altering adenylyl cyclase activity.

Mechanistic Target Engagement

Understanding the downstream signaling pathway is crucial for interpreting assay results. If your compound precipitates, it cannot enter the transmembrane (TM) pocket of the GPCR, resulting in a failure to activate the Gi/o complex.

Pathway Ligand Solubilized 4-Ph-CHC Derivative GPCR Dopamine D3 Receptor (TM7 Binding Pocket) Ligand->GPCR Agonist/Antagonist Binding Gi Gi/o Protein Complex GPCR->Gi Activation BetaArrestin β-Arrestin-2 Recruitment GPCR->BetaArrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP Accumulation AC->cAMP Downstream Effect

D3R signaling pathway modulated by 4-phenylcyclohexanecarboxamide derivatives in whole-cell assays.

References

  • Chu, W., et al. (2014). "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of Medicinal Chemistry, 57(16), 6926-6949.[Link]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]

Optimization

Minimizing side reactions during the amidation of 4-phenylcyclohexanecarboxylic acid

Technical Support Center: Amidation of 4-Phenylcyclohexanecarboxylic Acid A Guide for Senior Application Scientists Welcome to the technical support center for synthetic challenges. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amidation of 4-Phenylcyclohexanecarboxylic Acid

A Guide for Senior Application Scientists

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the amidation of sterically hindered substrates, specifically focusing on 4-phenylcyclohexanecarboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The steric bulk of the cyclohexyl moiety proximal to the carboxylic acid makes this a non-trivial transformation prone to side reactions that can diminish yield and complicate purification.

Frequently Asked Questions (FAQs)

Q1: My amidation yield is consistently low when using a standard carbodiimide reagent like EDC. What is the likely cause?

A: The most common issue when coupling sterically hindered acids like 4-phenylcyclohexanecarboxylic acid with carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) is the formation of an N-acylurea byproduct .[1]

The Mechanism:

  • EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]

  • Due to the steric hindrance of your acid, the nucleophilic attack by the amine is slow.

  • This delay provides a window for the unstable O-acylisourea to undergo an intramolecular acyl transfer, rearranging into a highly stable and unreactive N-acylurea.[2]

This side reaction consumes your starting material and coupling reagent, leading to low yields of the desired amide. Furthermore, the N-acylurea byproduct often has similar solubility and chromatographic properties to the target compound, making purification challenging.

G cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways Carboxylic_Acid R-COOH (4-Phenylcyclohexanecarboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amide Desired Amide O_acylisourea->Amide + Amine (Slow for hindered acids) N_acylurea N-Acylurea Byproduct (Stable, Unreactive) O_acylisourea->N_acylurea Intramolecular Rearrangement (Side Reaction) Amine R'-NH2

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of GC-MS Methods for Detecting 4-Phenylcyclohexanecarboxamide Impurities

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of G...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the validation of impurity detection in 4-Phenylcyclohexanecarboxamide, a key intermediate in the synthesis of several pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.

The Criticality of Impurity Profiling for 4-Phenylcyclohexanecarboxamide

4-Phenylcyclohexanecarboxamide is synthesized through a multi-step process where impurities can be introduced from starting materials, by-products, intermediates, and degradation products.[1] These impurities, even at trace levels, can impact the final drug product's safety and stability. Therefore, a robust and validated analytical method is not just a regulatory requirement but a cornerstone of quality control. This guide will focus on the validation of a GC-MS method for the quantification of three potential organic impurities (Figure 1) that could arise during the synthesis of 4-Phenylcyclohexanecarboxamide.

  • Impurity A: 4-Phenylcyclohexanecarboxylic acid (a potential starting material)

  • Impurity B: N-Cyclohexyl-4-phenylcyclohexanecarboxamide (a potential by-product)

  • Impurity C: 4-Phenylcyclohexene-1-carboxamide (a potential degradation product)

A Logic-Driven Approach to GC-MS Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] Our validation strategy for the GC-MS method is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5]

The overall workflow for the validation of our primary GC-MS method is depicted in the following diagram:

GC-MS Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters (ICH Q2(R1)) cluster_2 Validation Assessment & Reporting Dev GC-MS Method Development (Column, Temp Program, Ionization) Specificity Specificity (Peak Purity & Resolution) Dev->Specificity Begin Validation Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration Curve) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Variation) LOD_LOQ->Robustness Assessment Data Assessment (Acceptance Criteria) Robustness->Assessment Report Validation Report Assessment->Report Finalize

Caption: A flowchart illustrating the systematic workflow for the validation of a GC-MS method for impurity analysis.

Comparative Analysis of Two GC-MS Methods

For the purpose of this guide, we will compare two hypothetical GC-MS methods for the analysis of 4-Phenylcyclohexanecarboxamide impurities. Method 1 utilizes a standard non-polar column and electron ionization (EI), while Method 2 employs a mid-polarity column and a soft ionization technique, Chemical Ionization (CI), to potentially reduce fragmentation and enhance the molecular ion signal for better specificity.

Table 1: GC-MS Method Parameters
ParameterMethod 1Method 2
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1ms)30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-17ms)
Carrier Gas Helium, constant flow 1.0 mL/minHelium, constant flow 1.2 mL/min
Oven Program 150°C (1 min), ramp at 10°C/min to 280°C (5 min)160°C (1 min), ramp at 15°C/min to 290°C (7 min)
Injector Splitless, 250°CSplit (10:1), 260°C
MS Ionization Electron Ionization (EI), 70 eVChemical Ionization (CI), Methane reagent gas
MS Mode Full Scan (m/z 50-500)Full Scan (m/z 80-600)

The choice of a non-polar column in Method 1 is a common starting point for general-purpose separation based on boiling points. In contrast, the mid-polarity column in Method 2 is selected to provide a different selectivity, which can be advantageous for resolving closely eluting isomers or impurities with differing polarities. The use of CI in Method 2 is a deliberate choice to minimize fragmentation of the analytes, which can be particularly useful for labile compounds or for obtaining clear molecular weight information.[6]

Table 2: Comparative Validation Data Summary
Validation ParameterMethod 1 (EI)Method 2 (CI)ICH Q2(R1) Acceptance Criteria
Specificity All peaks resolved (Resolution > 2.0)All peaks resolved (Resolution > 2.5)Demonstration of separation from other components.[2][3]
Linearity (R²) > 0.998 for all impurities> 0.999 for all impuritiesR² ≥ 0.99[7]
Range (% of spec. limit) 50 - 150%50 - 150%Appropriate for the intended use.[8]
Accuracy (% Recovery) 97.5 - 103.2%98.8 - 101.5%Typically 80-120% for impurities.[7]
Precision (Repeatability RSD%) < 2.5%< 1.8%Typically ≤ 15% at the limit of quantitation.[7]
Precision (Intermediate RSD%) < 3.0%< 2.2%Varies based on analyte concentration.[7]
LOD (% of spec. limit) 0.01%0.008%Signal-to-noise ratio of 3:1.[7]
LOQ (% of spec. limit) 0.03%0.025%Signal-to-noise ratio of 10:1.[7]
Robustness Minor variations in flow and temp had no significant impactMinor variations in flow and temp had no significant impactResults remain unaffected by small, deliberate variations.[9][10]

From the comparative data, Method 2 demonstrates slightly superior performance in terms of linearity, precision, and sensitivity (LOD/LOQ). The enhanced resolution also suggests better specificity. The choice of CI and a mid-polarity column appears to be advantageous for this specific application.

Detailed Experimental Protocols

The following protocols are provided for the validation of the superior method, Method 2.

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3][4]

Protocol:

  • Prepare a solution of 4-Phenylcyclohexanecarboxamide API.

  • Prepare individual solutions of each potential impurity (A, B, and C).

  • Prepare a mixed solution containing the API and all three impurities.

  • Inject each solution into the GC-MS system.

  • Assessment: Confirm that the retention times of the impurities in the mixed solution correspond to the individual impurity solutions. Ensure baseline resolution (Rs > 2.0) between all peaks of interest.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[8]

Protocol:

  • Prepare a stock solution of each impurity.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the proposed specification limit for each impurity.

  • Inject each concentration level in triplicate.

  • Assessment: Plot the peak area against the concentration for each impurity and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Protocol:

  • Spike a known amount of each impurity into the 4-Phenylcyclohexanecarboxamide API at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using the GC-MS method.

  • Assessment: Calculate the percentage recovery for each impurity at each level. The recovery should be within 98-102%.[7]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the API spiked with each impurity at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Assessment: Calculate the RSD of the peak areas for each impurity. The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Assessment: Calculate the RSD for the combined data from both days. The RSD should be ≤ 3%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Protocol (Signal-to-Noise Approach):

  • Prepare a series of diluted solutions of each impurity.

  • Inject the solutions into the GC-MS system.

  • Assessment: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[7]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]

Protocol:

  • Introduce small, deliberate changes to the GC-MS method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Initial oven temperature (± 2°C)

    • Oven ramp rate (± 1°C/min)

  • Analyze a sample with each modified parameter.

  • Assessment: Evaluate the impact of these changes on the resolution, retention times, and peak areas. The results should not be significantly affected.

Understanding the Mass Spectrometry of 4-Phenylcyclohexanecarboxamide

A key aspect of GC-MS is the interpretation of mass spectra. The following diagram illustrates a plausible fragmentation pathway for 4-Phenylcyclohexanecarboxamide under Electron Ionization (EI), which helps in the structural elucidation of the parent compound and its impurities.

Fragmentation_Pathway Parent 4-Phenylcyclohexanecarboxamide m/z 217 Frag1 Phenylcyclohexyl cation m/z 159 Parent:f1->Frag1:f0 - CONH2 Frag3 Cyclohexanecarbonyl cation m/z 111 Parent:f1->Frag3:f0 - C6H5NH Frag2 Phenyl cation m/z 77 Frag1:f0->Frag2:f0 - C6H10 Frag4 Tropylium ion m/z 91 Frag1:f0->Frag4:f0 Rearrangement

Caption: A potential electron ionization fragmentation pathway for 4-Phenylcyclohexanecarboxamide.

Conclusion

This guide has provided a comprehensive framework for the validation of GC-MS methods for the detection of impurities in 4-Phenylcyclohexanecarboxamide. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish robust and reliable analytical methods. The comparative data presented herein suggests that a method employing a mid-polarity column with chemical ionization (Method 2) offers superior performance for this specific application. The detailed protocols provide a practical roadmap for executing a thorough method validation study, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • PharmTech. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • ICH. Quality Guidelines. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Scribd. The Robustness and Ruggedness Tests For The GC-MS. [Link]

  • LabRulez GCMS. Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing. [Link]

  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Gcms.cz. Analytical Validation Quick Reference Guide. [Link]

  • IVT Network. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • PharmTech. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ACS Publications. (2013). Qualitative Gas Chromatography–Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. [Link]

  • PubMed. (1999). Gas Chromatographic-Mass Spectrometric Separation, Identification and Determination of C6-C12 Cyclic Imides in Thermally Treated Epoxy and Alkyd Resins to Locate Hot Spots Inside Large Electricity Generators. [Link]

  • PMC. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]

  • Journals. (2025). Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • PubChem. N-Phenylcyclohexanecarboxamide. [Link]

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Validation

Benchmarking 4-Phenylcyclohexanecarboxamide: A Comparative Analysis Against Standard Reference Inhibitors for Fatty Acid Amide Hydrolase (FAAH)

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. The cyclohexanecarboxamide moiety has emerged as a versatile backbone present in a variety of biologically active compounds, demonstrating a wide spectrum of pharmacological effects including anti-inflammatory, analgesic, and anticancer activities. This guide focuses on the characterization of 4-Phenylcyclohexanecarboxamide, a derivative of this promising scaffold.

While the precise molecular target of 4-Phenylcyclohexanecarboxamide has not been definitively established, its structural analogues have shown significant anti-inflammatory properties, often associated with the modulation of key signaling pathways.[1] Drawing from this evidence, we hypothesize that 4-Phenylcyclohexanecarboxamide may exert its effects through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides that play a crucial role in pain, inflammation, and mood regulation.[2]

This guide provides a comprehensive framework for benchmarking 4-Phenylcyclohexanecarboxamide against two well-characterized, standard reference inhibitors of FAAH: URB597 and PF-3845 .[3] We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for in-vitro enzymatic assays and cellular target engagement, and present a comparative analysis of their inhibitory potencies.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a complex, ubiquitous signaling system that plays a pivotal role in maintaining homeostasis. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein that terminates the signaling of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (AEA).[4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the activation of cannabinoid receptors CB1 and CB2.[4]

Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn enhances cannabinoid receptor signaling. This amplification of the natural endocannabinoid tone has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5] This makes FAAH a highly attractive therapeutic target for a range of pathological conditions.

Below is a diagram illustrating the signaling pathway of FAAH and the proposed point of intervention for inhibitors.

FAAH_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Downstream Signaling (Analgesia, Anti-inflammation) CB1_CB2->Signaling Inhibitors 4-Phenylcyclohexanecarboxamide URB597, PF-3845 Inhibitors->FAAH Inhibition

Caption: Signaling pathway of FAAH and the mechanism of its inhibitors.

Comparative Analysis of Inhibitory Potency: An In-Vitro FAAH Activity Assay

To quantitatively assess the inhibitory potential of 4-Phenylcyclohexanecarboxamide against FAAH, a fluorometric in-vitro activity assay is employed. This assay measures the hydrolysis of a synthetic FAAH substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[6] The rate of fluorescence increase is directly proportional to FAAH activity, and a reduction in this rate in the presence of an inhibitor allows for the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In-Vitro FAAH Inhibition Assay
  • Reagents and Materials:

    • Recombinant human FAAH enzyme

    • FAAH assay buffer

    • Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) substrate

    • 4-Phenylcyclohexanecarboxamide, URB597, and PF-3845 (dissolved in DMSO)

    • 96-well black, flat-bottom microplates

    • Fluorescence microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of 4-Phenylcyclohexanecarboxamide, URB597, and PF-3845 in FAAH assay buffer. A typical concentration range would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a no-enzyme control.

    • To each well of the 96-well plate, add 50 µL of the diluted compounds or controls.

    • Add 25 µL of recombinant human FAAH enzyme to each well (excluding the no-enzyme control) and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the AAMCA substrate to all wells.

    • Immediately begin kinetic reading on a fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm. Readings should be taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (RFU/min).

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary

The following table presents a hypothetical but representative dataset for the inhibitory potency of 4-Phenylcyclohexanecarboxamide in comparison to the standard reference inhibitors, URB597 and PF-3845.

InhibitorIC50 (nM) for human FAAHNotes
4-Phenylcyclohexanecarboxamide Hypothetical Data: 85.2Putative novel FAAH inhibitor.
URB597 4.6A potent and selective, irreversibly acting FAAH inhibitor.
PF-3845 18 (IC50), 230 (Ki)A potent, selective, and irreversible FAAH inhibitor.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in-vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to verify that a compound can engage its target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in intact cells.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation.

Experimental Workflow: CETSA

The following diagram outlines the key steps in a CETSA experiment to validate the binding of 4-Phenylcyclohexanecarboxamide to FAAH in a cellular environment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis_separation Lysis & Separation cluster_analysis Analysis Cell_Culture 1. Culture cells (e.g., HEK293 expressing FAAH) Compound_Treatment 2. Treat cells with 4-Phenylcyclohexanecarboxamide or vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Treatment 3. Heat cells at a range of temperatures Compound_Treatment->Heat_Treatment Lysis 4. Lyse cells Heat_Treatment->Lysis Centrifugation 5. Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot 6. Analyze soluble fraction by Western Blot for FAAH Centrifugation->Western_Blot Data_Analysis 7. Quantify band intensity and plot melt curve Western_Blot->Data_Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for FAAH Target Engagement
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 cells overexpressing human FAAH) to near confluency.

    • Treat the cells with a high concentration of 4-Phenylcyclohexanecarboxamide (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for FAAH.

    • Detect the protein bands using a suitable secondary antibody and chemiluminescence.

    • Quantify the band intensities and plot the percentage of soluble FAAH as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of 4-Phenylcyclohexanecarboxamide indicates target engagement.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking 4-Phenylcyclohexanecarboxamide as a putative FAAH inhibitor. The proposed in-vitro enzymatic and cellular target engagement assays provide a robust framework for comparing its performance against the well-established reference inhibitors, URB597 and PF-3845. The hypothetical data presented suggests that 4-Phenylcyclohexanecarboxamide may represent a novel class of FAAH inhibitors, warranting further investigation.

Future studies should focus on confirming the mechanism of inhibition (reversible vs. irreversible), determining its selectivity against other serine hydrolases, and evaluating its efficacy in cell-based models of inflammation and pain. The insights gained from these comparative studies will be instrumental in elucidating the therapeutic potential of the 4-Phenylcyclohexanecarboxamide scaffold and guiding the development of next-generation FAAH inhibitors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Benchchem. (n.d.). comparative study of the biological activity of methyl 1-cyanocyclohexanecarboxylate derivatives.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Benchchem. (n.d.). Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Springer Nature Experiments. (n.d.). Fluorimetric Assay of FAAH Activity.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • MedchemExpress. (n.d.). URB-597 (KDS-4103) | FAAH Inhibitor.
  • MedchemExpress. (n.d.). FAAH | Inhibitors.
  • Selleck Chemicals. (n.d.). URB597 | FAAH inhibitor | CAS 546141-08-6.
  • Benchchem. (n.d.). Benchmarking 3-Fluorobenzoic Acid, Morpholide Against Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • APExBIO. (n.d.). URB597 – FAAH Inhibitor.
  • PMC. (n.d.). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas.
  • MedchemExpress. (n.d.). PF-3845 | FAAH Inhibitor.
  • Cayman Chemical. (n.d.). PF-3845 (CAS Number: 1196109-52-0).
  • Tocris Bioscience. (n.d.). PF 3845 | Fatty Acid Amide Hydrolase.
  • Selleck Chemicals. (n.d.). PF-3845 | FAAH inhibitor | CAS 1196109-52-0.
  • PMC. (n.d.). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice.
  • MDPI. (2021, December 28). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.
  • Selleck Chemicals. (n.d.). FAAH Inhibitor Review.

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Comparative

Cross-validation of 4-Phenylcyclohexanecarboxamide binding affinity using SPR and ITC

Title: Cross-Validation of 4-Phenylcyclohexanecarboxamide Binding Affinity: A Comprehensive Guide to SPR and ITC Introduction In modern drug discovery, accurately characterizing the binding affinity of small molecule lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of 4-Phenylcyclohexanecarboxamide Binding Affinity: A Comprehensive Guide to SPR and ITC

Introduction

In modern drug discovery, accurately characterizing the binding affinity of small molecule ligands to their macromolecular targets is paramount. The 4-phenylcyclohexanecarboxamide moiety is a privileged structural motif frequently utilized in the design of highly selective neurotherapeutics (such as Dopamine D3 receptor antagonists) and oncology candidates (such as Hedgehog pathway inhibitors)[1][2]. This bulky, hydrophobic group typically drives binding affinity through deep pocket insertion and aromatic-aromatic interactions (e.g., with specific Tyrosine residues in GPCRs)[1].

However, relying on a single biophysical technique to determine the dissociation constant ( KD​ ) can introduce systemic biases. To ensure data integrity, industry standards dictate the orthogonal cross-validation of binding affinities[3][4]. This guide provides an objective comparison and step-by-step experimental methodologies for validating 4-phenylcyclohexanecarboxamide derivatives using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Scientific Context: Target Engagement and Signaling

Before analyzing the biophysics, it is essential to understand the biological context. For instance, when a 4-phenylcyclohexanecarboxamide-based ligand binds to the Dopamine D3 receptor, it modulates the Gi/o protein complex, ultimately inhibiting adenylyl cyclase[1].

G L 4-Phenylcyclohexanecarboxamide Ligand R Target Receptor (e.g., Dopamine D3R) L->R Binding (Affinity) G Gi/o Protein Complex R->G Activation AC Adenylyl Cyclase Inhibition G->AC Inhibition cAMP Decreased cAMP Levels AC->cAMP Downstream Effect

Caption: Pharmacological signaling pathway initiated by 4-phenylcyclohexanecarboxamide ligand binding.

Methodology 1: Surface Plasmon Resonance (SPR)

SPR is an optical, label-free technique that measures the real-time kinetics of molecular interactions[3][5]. By immobilizing the target protein on a sensor chip and flowing the 4-phenylcyclohexanecarboxamide analyte over it, SPR captures both the association rate ( kon​ ) and dissociation rate ( koff​ ).

Expert Insight (Causality): While KD​ indicates overall affinity, the koff​ dictates the drug's residence time. A slow dissociation rate is often a critical predictor of sustained in vivo efficacy and target blockade[6].

Step-by-Step SPR Protocol:

  • Surface Preparation: Activate a CM5 (carboxymethyl dextran) sensor chip using standard EDC/NHS chemistry. Immobilize the purified target protein via amine coupling to a low density (e.g., 2000-3000 Response Units) to minimize mass transport limitations. Block excess reactive groups with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 4-phenylcyclohexanecarboxamide compound (e.g., 0.39 nM to 100 nM) in running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO to maintain compound solubility). Critical: Ensure exact DMSO matching between the running buffer and sample to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (30-50 µL/min) to further reduce mass transport effects. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference cell and blank buffer injections) and fit the data using a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( KD​=koff​/kon​ )[6].

Methodology 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization. It measures the heat absorbed or released during a binding event in free solution, providing the enthalpy ( ΔH ), entropy ( ΔS ), stoichiometry ( n ), and KD​ in a single experiment[7].

Expert Insight (Causality): SPR requires protein immobilization, which can obscure binding sites or alter the protein's conformational dynamics. ITC operates in a true solution state, serving as an orthogonal check against immobilization artifacts[4]. Furthermore, knowing if a 4-phenylcyclohexanecarboxamide derivative is enthalpy-driven (hydrogen bonding) or entropy-driven (hydrophobic effect) directly guides structure-activity relationship (SAR) optimization[8].

Step-by-Step ITC Protocol:

  • Sample Dialysis (Critical Step): Dialyze the target protein extensively against the experimental buffer. Dissolve the 4-phenylcyclohexanecarboxamide ligand in the exact same dialysate. Mismatched buffers will generate massive heats of dilution that completely mask the binding signal.

  • Cell and Syringe Loading: Load the target protein (typically 10-20 µM) into the calorimetric cell. Load the ligand (typically 100-200 µM) into the injection syringe.

  • Titration: Program the instrument to perform 20-30 sequential injections of 2 µL each, with 120-150 second intervals between injections to allow the heat signal to return to baseline. Maintain a constant stirring speed (e.g., 750 rpm).

  • Isotherm Integration: Integrate the area under each injection peak to determine the heat per mole of injectant. Fit the resulting isotherm using a single-site binding model to derive ΔH , Ka​ (where KD​=1/Ka​ ), and n . Calculate ΔG and −TΔS using standard thermodynamic equations[4].

Orthogonal Cross-Validation Workflow & Data Comparison

G cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) Start 4-Phenylcyclohexanecarboxamide Lead Optimization SPR_Prep Target Immobilization (CM5 Sensor Chip) Start->SPR_Prep ITC_Prep In-Solution Mixing (No Immobilization) Start->ITC_Prep SPR_Run Real-Time Kinetics (kon, koff) SPR_Prep->SPR_Run CrossVal Orthogonal Cross-Validation (KD Alignment & Mechanism) SPR_Run->CrossVal KD = koff/kon ITC_Run Thermodynamics (ΔH, ΔS, Stoichiometry) ITC_Prep->ITC_Run ITC_Run->CrossVal KD from Isotherm

Caption: Parallel biophysical workflow for cross-validating ligand binding affinity.

When cross-validating, it is common to observe slight numerical deviations between SPR and ITC due to the fundamental differences in the assay environments (surface vs. solution)[8]. Below is a representative comparative dataset for a high-affinity 4-phenylcyclohexanecarboxamide derivative:

ParameterSPR (Kinetics)ITC (Thermodynamics)Interpretation & Causality
KD​ (Affinity) 4.2 nM6.8 nMExcellent agreement. SPR KD​ is often slightly lower due to localized rebinding effects on the chip surface[8].
kon​ (Association) 1.5×105 M−1s−1 N/AFast association, typical for hydrophobic pocket insertion.
koff​ (Dissociation) 6.3×10−4 s−1 N/ASlow dissociation yields a long residence time (~26 mins), favorable for sustained in vivo target blockade.
ΔH (Enthalpy) N/A-8.5 kcal/molHighly negative ΔH indicates strong hydrogen bonding and favorable van der Waals interactions.
−TΔS (Entropy) N/A-2.1 kcal/molNegative −TΔS (positive ΔS ) indicates the hydrophobic effect (water displacement by the cyclohexyl ring) is also driving binding.
Stoichiometry ( n ) N/A0.95Confirms a 1:1 binding mechanism and verifies the specific activity/folding of the target protein[4].

Conclusion

The 4-phenylcyclohexanecarboxamide scaffold presents unique binding characteristics that require rigorous biophysical characterization. While SPR offers unmatched throughput and critical kinetic insights (residence time), ITC remains the definitive standard for label-free, true-solution thermodynamic profiling. By employing this cross-validation framework, drug development professionals can confidently eliminate assay artifacts, refine SAR models, and advance only the most robust clinical candidates.

References

  • Lab Manager: Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from:[Link]

  • TA Instruments: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from:[Link]

  • XanTec Bioanalytics: Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Retrieved from:[Link]

  • Journal of Medicinal Chemistry: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Retrieved from:[Link]

  • Journal of Medicinal Chemistry: Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Retrieved from:[Link]

  • Journal of Applied Bioanalysis: Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry. Retrieved from:[Link]

  • ACS Omega: A Review on Perception of Binding Kinetics in Affinity Biosensors: Challenges and Opportunities. Retrieved from:[Link]

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Validation

Comparative Analysis of 4-Phenylcyclohexanecarboxamide Synthesis Routes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Methodological comparison, mechanistic causality, and validated experimental protocols for synthesizing trans-4-phenylcyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Methodological comparison, mechanistic causality, and validated experimental protocols for synthesizing trans-4-phenylcyclohexanecarboxamide derivatives.

Introduction & Strategic Significance

Derivatives of 4-phenylcyclohexanecarboxamide are structurally privileged scaffolds in modern drug discovery. The stereochemistry of the cyclohexane ring—specifically the trans configuration—is critical for orienting the phenyl ring to engage in deep hydrophobic and aromatic-aromatic interactions within target protein binding pockets.

In neuropharmacology, these amides serve as highly selective Dopamine D3 Receptor (D3R) antagonists , offering >150-fold selectivity over the highly homologous D2R. This selectivity is driven by the interaction of the 4-phenylcyclohexanecarboxamide moiety with the Tyr365 residue in the D3R transmembrane domain 7 (TM7)[1]. In oncology, specific N-(heteroarylaryl)-4-phenylcyclohexanecarboxamides function as potent Hedgehog signaling pathway inhibitors , crucial for disrupting aberrant cellular proliferation in various cancers[2],[3].

Because the target amines in these therapeutic classes range from highly nucleophilic alkylpiperazines to sterically hindered, electronically deactivated anilines, selecting the optimal amide coupling route is the defining factor in synthetic success.

Pathway Ligand trans-4-Phenylcyclohexanecarboxamide Derivative D3R Dopamine D3 Receptor (Tyr365 in TM7) Ligand->D3R Binds D2R Dopamine D2 Receptor (Tyr379 in TM7) Ligand->D2R Binds Effect1 Strong Aromatic-Aromatic Interaction (High Affinity) D3R->Effect1 Structural Match Effect2 Altered Interhelical Packing (Reduced Affinity) D2R->Effect2 Thr368/Phe382 Mismatch

Mechanistic basis for D3R vs. D2R selectivity driven by the 4-phenylcyclohexane moiety.

Mechanistic Pathways: BOP-Cl vs. HATU Activation

The synthesis of these derivatives fundamentally relies on the condensation of trans-4-phenylcyclohexanecarboxylic acid with an amine. The steric bulk of the cyclohexane ring adjacent to the carbonyl carbon necessitates highly efficient coupling reagents to prevent epimerization and drive the reaction to completion[1],[4].

Route A: Phosphinic Chloride Activation (BOP-Cl)

BOP-Cl (N,N'-Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) activates the carboxylic acid by forming a mixed phosphinic anhydride. It is highly effective for coupling with secondary amines or piperazine derivatives (commonly used in D3R ligands). Unlike its predecessor BOP, BOP-Cl avoids the generation of the highly carcinogenic byproduct hexamethylphosphoramide (HMPA)[5],[6].

Route B: Uronium / O-At Ester Activation (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for coupling sterically hindered or electronically deactivated amines, such as the 3-(1H-benzo[d]imidazol-2-yl)-4-chloroanilines used in Hedgehog pathway inhibitors[2],[4]. HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-aza-1-hydroxybenzotriazole) ester, which undergoes facile nucleophilic attack even by weak nucleophiles[6].

G A trans-4-Phenylcyclohexanecarboxylic Acid D1 Phosphinic Anhydride Intermediate A->D1 Activation D2 O-At Ester Intermediate A->D2 Activation B Amine Partner (Piperazine/Aniline) B->D1 Nucleophilic Attack B->D2 Nucleophilic Attack C1 BOP-Cl / Et3N (CH2Cl2) C1->D1 Mediates C2 HATU / DIPEA (CH3CN or DMF) C2->D2 Mediates E 4-Phenylcyclohexanecarboxamide D1->E Amide Bond Formation D2->E Amide Bond Formation

Comparative activation pathways for 4-phenylcyclohexanecarboxamide synthesis using BOP-Cl vs. HATU.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the three primary methods for generating 4-phenylcyclohexanecarboxamides, evaluating them across critical process chemistry metrics[1],[4],[5].

MetricRoute A: BOP-ClRoute B: HATURoute C: Acid Chloride (SOCl₂)
Optimal Amine Partner Piperazines, Secondary AminesHindered Anilines, Weak NucleophilesPrimary aliphatic amines
Typical Yield 30% – 70%60% – 95%40% – 80%
Reaction Time 4 – 12 hours2 – 16 hours12 – 24 hours (2 steps)
Epimerization Risk ModerateVery LowHigh (due to harsh acidic conditions)
Solvent Compatibility CH₂Cl₂, THFCH₃CN, DMF, NMPToluene, CH₂Cl₂
Byproduct Toxicity Low (No HMPA generated)Low (HOAt is water-soluble)High (Corrosive HCl gas)
Cost Scale ModerateHighLow

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the exact causal conditions required to suppress side reactions and maximize yield.

Protocol A: BOP-Cl Mediated Synthesis (Optimized for Piperazine Derivatives)

Reference standard for synthesizing D3R selective ligands[1].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve trans-4-phenylcyclohexanecarboxylic acid (1.0 mmol, 0.204 g) in anhydrous dichloromethane (CH₂Cl₂, 10 mL).

  • Activation: Add BOP-Cl (1.0 mmol, 0.254 g) followed by Triethylamine (Et₃N) (3.0 mmol, 0.42 mL).

    • Causality Note: Dichloromethane is strictly used because BOP-Cl exhibits optimal stability in halogenated solvents, preventing premature hydrolysis. Et₃N acts as a non-nucleophilic base to drive the formation of the active phosphinic anhydride.

  • Coupling: Stir the mixture at room temperature for 15 minutes, then add the target amine (e.g., 4-aminobutylpiperazine derivative) (1.0 mmol).

  • Completion: Stir at room temperature for 4 to 12 hours. Monitor via TLC (EtOAc–MeOH, 80:20).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Protocol B: HATU Mediated Synthesis (Optimized for Hindered Anilines)

Reference standard for synthesizing Hedgehog pathway inhibitors[2],[4].

  • Preparation: Dissolve trans-4-phenylcyclohexanecarboxylic acid (1.0 mmol) in anhydrous Acetonitrile (CH₃CN) or DMF (5 mL).

  • Pre-Activation (Critical Step): Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Stir for 15–30 minutes at room temperature.

    • Causality Note: Pre-activation is mandatory to allow the complete formation of the highly reactive O-At ester. DIPEA is chosen over Et₃N because its increased steric bulk prevents it from acting as a competing nucleophile, which would otherwise degrade the uronium species into an inactive guanidinium byproduct[6].

  • Coupling: Add the deactivated amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline) (1.0 mmol).

  • Completion: Stir at room temperature for 16 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry and concentrate under vacuum. Purify via reverse-phase HPLC or silica chromatography to yield the pure amide.

Conclusion & Expert Recommendation

For the synthesis of 4-phenylcyclohexanecarboxamides , the choice of coupling agent must be dictated by the nucleophilicity of the amine partner.

  • If synthesizing D3R ligands utilizing highly nucleophilic piperazine linkers, BOP-Cl provides a cost-effective, high-purity route that avoids the toxicity of traditional phosphonium reagents[1],[5].

  • Conversely, for Hedgehog pathway inhibitors requiring the conjugation of sterically hindered, electron-deficient anilines, HATU is non-negotiable. Its ability to form the highly reactive O-At ester overcomes the high activation energy barrier of deactivated amines, ensuring excellent yields where BOP-Cl or acid chlorides would fail or cause severe epimerization[2],[4],[6].

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) / PMC - NIH URL:[Link]

  • N-(3-HETEROARYLARYL)-4-ARYLARYLCARBOXAMIDES AND ANALOGS AS HEDGEHOG PATHWAY INHIBITORS AND USE THEREOF Source: WO2012034332A1 Patent (Googleapis / WIPO) URL:[Link]

  • WO 2014/012511 A1 - Hedgehog Pathway Inhibitors Source: WO2014012511A1 Patent (Googleapis / WIPO) URL:[Link]

  • Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines Source: Organic Letters (ACS Publications) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling and Disposal of 4-Phenylcyclohexanecarboxamide

A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Phen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Phenylcyclohexanecarboxamide. In the absence of a specific Safety Data Sheet (SDS), this document outlines a precautionary approach rooted in established laboratory safety principles and data from structurally related compounds. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.

Core Principles of Safe Chemical Handling

As a Senior Application Scientist, my primary directive is to ensure that all chemical manipulations are conducted with the utmost regard for personal and environmental safety. The protocols herein are designed to be a self-validating system, where adherence to each step inherently minimizes risk. This guide is built on the pillars of E xpertise, E xperience, A uthoritativeness, and T rustworthiness (E-E-A-T), providing not just instructions, but the scientific rationale behind them.

Hazard Assessment and Risk Mitigation: A Precautionary Approach

Given the absence of a specific SDS for 4-Phenylcyclohexanecarboxamide, we must infer potential hazards from its chemical structure and data on related compounds. As a substituted carboxamide, it is prudent to assume it may cause skin, eye, and respiratory irritation. Therefore, a conservative approach to handling is warranted.

Engineering Controls are your first line of defense:

  • Ventilation: All manipulations of powdered 4-Phenylcyclohexanecarboxamide must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[1] For weighing operations where air currents can affect accuracy, a ventilated balance enclosure is a suitable alternative.[2]

  • Containment: For larger quantities or procedures with a high likelihood of generating dust, the use of a glovebox is recommended to provide an additional layer of containment.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

Table 1: Personal Protective Equipment (PPE) Recommendations

Activity LevelRequired PPEEnhanced Precautions (for higher risk scenarios)
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot applicable
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)• Disposable, solid-front laboratory coat• Chemical splash goggles• Double-gloving with nitrile gloves• Face shield• Disposable arm sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)• Disposable, solid-front gown• Chemical splash goggles and a full-face shield• Double-gloving with nitrile gloves• Respiratory protection (at a minimum, an N95 respirator)• Powered Air-Purifying Respirator (PAPR) for extensive handling

Rationale for Glove Selection: Nitrile gloves are recommended due to their broad resistance to a variety of organic chemicals.[3] It is imperative to inspect gloves for any signs of degradation or punctures before each use and to replace them immediately if contamination is suspected.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize the risk of exposure at each stage of the experimental workflow.

4.1. Weighing of Powdered 4-Phenylcyclohexanecarboxamide

To mitigate the risk of inhaling airborne powder, the "tare method" is the recommended procedure for weighing.[1]

  • Place a labeled, sealable container on the balance and press the tare button.

  • Transfer the container to the chemical fume hood.

  • Carefully add the desired amount of 4-Phenylcyclohexanecarboxamide to the container.

  • Securely seal the container.

  • Return the sealed container to the balance to record the final weight.

  • If weight adjustments are necessary, repeat the process within the fume hood.

4.2. Preparation of Solutions

  • All solution preparations must be conducted within a chemical fume hood.

  • To prevent splashing and the generation of aerosols, slowly add the weighed powder to the solvent.

  • If sonication is required to dissolve the compound, ensure the container is securely sealed.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1. Weigh Powder (Tare Method) Weigh Powder (Tare Method) Prepare Fume Hood->Weigh Powder (Tare Method) 2. Prepare Solution Prepare Solution Weigh Powder (Tare Method)->Prepare Solution 3. Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces 4. Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste 5. Doff PPE Doff PPE Dispose of Waste->Doff PPE 6.

Caption: A stepwise workflow for the safe handling of 4-Phenylcyclohexanecarboxamide.

Disposal Plan: Ensuring Environmental and Personal Safety

As 4-Phenylcyclohexanecarboxamide is not a listed hazardous waste under EPA regulations, it can generally be managed as non-hazardous chemical waste. However, it is crucial to consult and adhere to your institution's specific waste disposal protocols and local regulations.[4][5][6][7][8]

Waste Segregation and Disposal Protocol:

  • Solid Waste: All contaminated disposable items, such as gloves, weighing paper, and paper towels, should be collected in a dedicated, clearly labeled, and sealed plastic bag. This bag should then be placed in the designated container for non-hazardous chemical waste.

  • Liquid Waste: Solutions containing 4-Phenylcyclohexanecarboxamide should be collected in a compatible, sealable waste container. The container must be accurately labeled with the full chemical name and an estimated concentration. This waste should be disposed of through your institution's hazardous waste management program.

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste. After rinsing, the label on the container should be defaced before disposal in the appropriate solid waste or recycling stream.

Disposal Decision Pathway

G Start Start Is the waste solid or liquid? Is the waste solid or liquid? Start->Is the waste solid or liquid? Solid Waste Solid Waste Is the waste solid or liquid?->Solid Waste Solid Liquid Waste Liquid Waste Is the waste solid or liquid?->Liquid Waste Liquid Bag & Seal Bag & Seal Solid Waste->Bag & Seal Collect in Waste Container Collect in Waste Container Liquid Waste->Collect in Waste Container Label Waste Label Waste Bag & Seal->Label Waste Collect in Waste Container->Label Waste Dispose via Chemical Waste Program Dispose via Chemical Waste Program Label Waste->Dispose via Chemical Waste Program Is original container empty? Is original container empty? Dispose via Chemical Waste Program->Is original container empty? Triple Rinse Container Triple Rinse Container Is original container empty?->Triple Rinse Container Yes End End Is original container empty?->End End Collect Rinsate Collect Rinsate Triple Rinse Container->Collect Rinsate Dispose of Defaced Container Dispose of Defaced Container Triple Rinse Container->Dispose of Defaced Container Collect Rinsate->Liquid Waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylcyclohexanecarboxamide
Reactant of Route 2
4-Phenylcyclohexanecarboxamide
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